Bms-066
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-N-[[6-[3-methyl-7-(methylamino)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-11-yl]pyridin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-20-19-16-17(26(2)10-22-16)12-7-14(24-18(12)25-19)13-6-4-5-11(23-13)8-21-15(27)9-28-3/h4-7,10H,8-9H2,1-3H3,(H,21,27)(H2,20,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTCRVJUAZCGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C3C=C(NC3=N1)C4=CC=CC(=N4)CNC(=O)COC)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914946-88-6 | |
| Record name | BMS-066 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914946886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-066 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL7XSD8R7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-066
Disclaimer: As of November 2025, there is no publicly available scientific literature or clinical data for a compound designated "BMS-066". The information presented in this document is a hypothetical case study designed to illustrate the format and depth of a technical guide on a drug's mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals. The data, experimental protocols, and signaling pathways described herein are representative examples and should not be attributed to any real-world compound.
Introduction
This compound is a fictitious, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways. Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases. This guide provides a comprehensive overview of the preclinical data elucidating the mechanism of action of this compound.
Core Mechanism of Action
This compound functions as a covalent irreversible inhibitor of BTK. It selectively targets a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the kinase. This blockade of BTK activity disrupts downstream signaling cascades, ultimately inhibiting B-cell proliferation, survival, and activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical assays.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Type |
| BTK IC50 | 0.5 nM | Biochemical Assay |
| BTK Ki | 0.1 nM | Enzyme Kinetics |
| Cellular BTK IC50 | 5.2 nM | Phospho-BTK Assay (Ramos Cells) |
| Selectivity (vs. other kinases) | >1000-fold | KinomeScan |
Table 2: Cellular Activity
| Parameter | Value | Cell Line | Assay Type |
| EC50 (Inhibition of B-cell proliferation) | 10.8 nM | Ramos | Proliferation Assay |
| EC50 (Induction of Apoptosis) | 25.5 nM | TMD8 | Apoptosis Assay |
| EC50 (Inhibition of CD69 expression) | 8.1 nM | Primary Human B-cells | Flow Cytometry |
Table 3: Pharmacokinetic Properties (Rodent Model)
| Parameter | Value | Species | Route of Administration |
| Bioavailability (F%) | 45% | Mouse | Oral |
| Half-life (t1/2) | 6.2 hours | Mouse | Oral |
| Cmax | 1.2 µM | Mouse | Oral (10 mg/kg) |
Experimental Protocols
Biochemical BTK Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
-
Methodology: Recombinant human BTK enzyme was incubated with varying concentrations of this compound in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-BTK Assay
-
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
-
Methodology: Ramos B-cells were treated with a range of this compound concentrations for 2 hours. Cells were then stimulated with anti-IgM to induce BTK activation. Following stimulation, cells were lysed, and the level of phosphorylated BTK (pBTK) at Tyr223 was measured using an enzyme-linked immunosorbent assay (ELISA).
KinomeScan Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology: The binding affinity of this compound to over 400 human kinases was determined using a competitive binding assay (KinomeScan, DiscoverX). The results are expressed as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.
Visualization of Signaling Pathways and Workflows
BTK Signaling Pathway Inhibition by this compound
The following diagram illustrates the central role of BTK in B-cell signaling and the point of intervention for this compound.
Caption: Inhibition of the BTK signaling pathway by this compound.
Experimental Workflow for Cellular Potency Assessment
This diagram outlines the workflow for determining the cellular potency of this compound.
Caption: Workflow for determining the cellular IC50 of this compound.
Conclusion
The preclinical data for the hypothetical compound this compound demonstrate its potent and selective inhibition of BTK. Through covalent modification of the active site, this compound effectively abrogates BTK-mediated signaling, leading to the inhibition of B-cell proliferation and survival. These findings would position this compound as a promising candidate for further development in the treatment of B-cell malignancies and autoimmune disorders, warranting further investigation in clinical settings.
The Role of BMS-345541 as a Selective IKKβ Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-345541, a selective and allosteric inhibitor of IκB kinase β (IKKβ). BMS-345541 has been instrumental in elucidating the role of the NF-κB signaling pathway in various pathological conditions, including inflammation and cancer. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanism of Action
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK, demonstrating a greater potency for IKKβ over IKKα.[1][2][3][4][5] It binds to an allosteric site on the IKKβ enzyme, rather than competing with ATP, leading to the inhibition of IκBα phosphorylation.[2] This prevention of IκBα phosphorylation stabilizes the IκBα-NF-κB complex, thereby blocking the translocation of the NF-κB p65 subunit to the nucleus and subsequent transcription of NF-κB target genes.[6] This targeted inhibition of the canonical NF-κB pathway underscores the therapeutic potential of BMS-345541 in NF-κB-driven diseases.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of BMS-345541 as an IKKβ inhibitor.
Table 1: In Vitro Potency and Selectivity of BMS-345541
| Target | IC50 | Assay Type | Reference |
| IKKβ (IKK-2) | 0.3 µM | Cell-free kinase assay | [1][2][4][5] |
| IKKα (IKK-1) | 4.0 µM | Cell-free kinase assay | [1][2][4][5] |
| IκBα Phosphorylation | 4.0 µM | THP-1 cells | [1][2] |
Table 2: Cellular Activity of BMS-345541
| Cell Line | Activity | IC50 / Concentration | Effect | Reference |
| THP-1 | Cytokine Inhibition | 1-5 µM | Inhibition of LPS-stimulated TNFα, IL-1β, IL-8, and IL-6 production | [1][2] |
| HUVEC | Adhesion Molecule Expression | 5 µM | Inhibition of TNFα-induced ICAM-1 and VCAM-1 expression | [1] |
| T-ALL cell lines (BE-13, RPMI-8402, DND-41) | Antiproliferative | 2-6 µM | Inhibition of cell growth | [1] |
| Melanoma cell lines (SK-MEL-5, A375, Hs 294T) | Antiproliferative | Concentration-dependent | Inhibition of cell proliferation | [2] |
| H460 (human lung cancer) | Cytotoxicity | 2.8 µM | Reduction in cell viability after 72 hrs | [1] |
Table 3: In Vivo Efficacy of BMS-345541
| Animal Model | Dosing | Effect | Reference |
| Mice (LPS challenge) | 10 mg/kg, p.o. | Dose-dependent inhibition of serum TNFα production | [2] |
| Mice (SK-MEL-5 tumor xenograft) | 75 mg/kg, p.o. | 86% inhibition of tumor growth | [2] |
| Mice (A375 tumor xenograft) | 75 mg/kg, p.o. | 69% inhibition of tumor growth | [2] |
| Mice (Hs 294T tumor xenograft) | 75 mg/kg, p.o. | 67% inhibition of tumor growth | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism and evaluation of BMS-345541, the following diagrams are provided in the DOT language for use with Graphviz.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize BMS-345541.
IKKβ Kinase Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
GST-IκBα (21-54) substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³³P]ATP
-
BMS-345541 or other test compounds
-
96-well filter plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GST-IκBα substrate, and the test compound (BMS-345541) at various concentrations.
-
Initiate the kinase reaction by adding recombinant IKKβ enzyme and [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate with phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of IKKβ activity for each compound concentration and determine the IC50 value.
IκBα Phosphorylation Assay (Cell-Based)
This assay determines the effect of a compound on the phosphorylation of IκBα in a cellular context.
Materials:
-
A suitable cell line (e.g., THP-1 human monocytic cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNFα])
-
BMS-345541 or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IκBα (Ser32/36), anti-total-IκBα, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies conjugated to HRP
-
Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate)
-
Imaging system for Western blots
Procedure:
-
Plate the cells (e.g., THP-1) in appropriate culture vessels and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of BMS-345541 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS or TNFα for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of IκBα phosphorylation relative to total IκBα and the loading control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-345541 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., SK-MEL-5 human melanoma)
-
Cell culture medium and reagents for cell harvesting
-
Matrigel (optional)
-
BMS-345541 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Culture the cancer cells to the desired number.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer BMS-345541 (e.g., 75 mg/kg) or vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Analyze the data to determine the effect of BMS-345541 on tumor growth inhibition.
This comprehensive guide provides a detailed technical overview of BMS-345541, a pivotal tool in the study of IKKβ and the NF-κB signaling pathway. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 345541 | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. BMS-345541 | IκB/IKK | TargetMol [targetmol.com]
- 5. BMS 345541, IKK-2 and IKK-1 Inhibitor - CD BioSciences [celluars.com]
- 6. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Selectivity: A Technical Guide to BMS-066 and TYK2 Pseudokinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular mediator of cytokine signaling pathways implicated in a host of immune-mediated diseases. Unlike other JAK family members, TYK2 possesses a structurally distinct pseudokinase (JH2) domain that provides a unique allosteric binding site for targeted inhibition. This technical guide delves into the mechanism of action of BMS-066, a selective inhibitor of TYK2, and its more potent analog, deucravacitinib (BMS-986165), which represent a novel class of therapeutics that function by stabilizing the autoinhibitory conformation of the TYK2 pseudokinase domain. This innovative approach achieves high selectivity for TYK2 over other JAK family members, thereby minimizing off-target effects associated with traditional ATP-competitive JAK inhibitors.
TYK2 Signaling Pathway
TYK2 is integral to the signaling cascades of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2] Upon cytokine binding to their cognate receptors, TYK2, in concert with another JAK family member (e.g., JAK2 for IL-23 signaling), becomes activated through trans-phosphorylation.[3][4] This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation and immune responses.[4]
Mechanism of this compound and Deucravacitinib Inhibition
This compound and its successor, deucravacitinib, employ a novel allosteric inhibition mechanism. Instead of competing with ATP at the active site of the kinase domain (JH1), these molecules bind to the ATP-binding site within the regulatory pseudokinase (JH2) domain.[6][7] This binding event stabilizes an autoinhibitory interaction between the JH2 and JH1 domains, effectively locking the kinase in an inactive conformation and preventing its receptor-mediated activation.[8][9] This unique mechanism is the basis for the high selectivity of these compounds for TYK2 over other JAK family members, as the pseudokinase domains are less conserved than the active kinase domains.[10]
Quantitative Data
The following tables summarize the key quantitative data for this compound and deucravacitinib, highlighting their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Kd | Selectivity vs. JAK1/2/3 | Reference |
| This compound | TYK2 JH2 | Probe Displacement | 72 nM (IC50) | - | [6][11] |
| IKKβ | Enzymatic | 9 nM (IC50) | >400-fold vs. most kinases | [11] | |
| IL-23-stimulated Reporter | Cellular | 1020 nM (IC50) | - | [6][11] | |
| Deucravacitinib | TYK2 JH2 | Binding Assay | 0.02 nM (Ki) | - | |
| TYK2 | Whole Blood (pSTAT) | - | Highly selective | [1] | |
| JAK1/3 | Whole Blood (pSTAT) | - | >200-fold vs. TYK2 | [12] | |
| JAK2 | Whole Blood (pSTAT) | - | >3000-fold vs. TYK2 | [12][13] |
Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Subjects
| Parameter | Value | Conditions | Reference |
| Tmax (median) | 1.5 - 2.3 hours | Single and multiple doses | [14] |
| Half-life (t1/2) | 8 - 15 hours | Single dose | [12][14] |
| Bioavailability | ~99% | Oral administration | [15] |
| Accumulation | 1.3 - 1.4-fold | Multiple daily doses | [14] |
| Cmax (6 mg QD) | 45 ng/mL | Steady-state | [15] |
| AUC (6 mg QD) | 473 ng*h/mL | Steady-state | [15] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following sections outline the general methodologies for key experiments used to characterize this compound and deucravacitinib.
TYK2 JH2 Pseudokinase Domain Binding Assay (Probe Displacement)
This assay measures the ability of a test compound to displace a known, labeled ligand from the TYK2 JH2 domain.
-
Principle: A fluorescently labeled probe with known affinity for the TYK2 JH2 domain is incubated with the recombinant TYK2 JH2 protein. The binding of the probe results in a high fluorescence polarization (FP) signal. When a test compound that also binds to the JH2 domain is introduced, it competes with the probe, leading to a decrease in the FP signal.
-
General Protocol:
-
Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe (e.g., JH2 probe 1) in a suitable binding buffer in a 384-well plate.[16]
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Whole Blood STAT Phosphorylation Assay (Flow Cytometry)
This assay assesses the functional inhibition of TYK2-dependent signaling in a physiologically relevant matrix.
-
Principle: Human whole blood is stimulated with a TYK2-dependent cytokine (e.g., IL-12, IL-23, or IFN-α) in the presence of the inhibitor. The phosphorylation of downstream STAT proteins in specific immune cell subsets is then measured by flow cytometry using phospho-specific antibodies.
-
General Protocol:
-
Fresh human whole blood is pre-incubated with serial dilutions of the test compound (e.g., deucravacitinib) or vehicle control.
-
The blood is then stimulated with a specific cytokine (e.g., IFN-α to assess pSTAT1, or IL-23 to assess pSTAT3).[17]
-
Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.
-
The cells are stained with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations like T cells or monocytes) and intracellular phospho-STAT proteins.
-
The level of STAT phosphorylation in the target cell populations is quantified using a flow cytometer.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
X-ray Crystallography
Determining the crystal structure of the TYK2 pseudokinase domain in complex with an inhibitor provides a detailed understanding of the binding interactions.
-
Principle: A purified, stable protein-inhibitor complex is crystallized, and the crystal is exposed to an X-ray beam. The diffraction pattern is used to calculate the electron density map and build a three-dimensional model of the protein and the bound ligand.
-
General Protocol:
-
A suitable construct of the TYK2 pseudokinase domain (often a kinase-inactive mutant for stability) is expressed and purified.[18]
-
The purified protein is incubated with a molar excess of the inhibitor (e.g., this compound) to form a stable complex. The presence of the inhibitor has been shown to be crucial for successful crystallization.[19]
-
The protein-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement and refined to yield a high-resolution model of the complex.
-
Conclusion
This compound and its clinical successor deucravacitinib represent a paradigm shift in the development of kinase inhibitors. By targeting the less-conserved pseudokinase domain of TYK2, these allosteric inhibitors achieve a high degree of selectivity, leading to a promising efficacy and safety profile. The unique mechanism of stabilizing an autoinhibitory conformation of TYK2 effectively blocks the signaling of key pro-inflammatory cytokines. The data and methodologies presented in this guide underscore the innovative approach of pseudokinase inhibition and provide a foundational understanding for researchers and drug developers working in the field of immune-mediated diseases.
References
- 1. youtube.com [youtube.com]
- 2. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Research progress of deucravacitinib in the treatment of psoriasis [zgmfskin.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. massbio.org [massbio.org]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy and safety of tyrosine kinase 2 inhibitor deucravacitinib in the treatment of plaque psoriasis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Bms-066: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bms-066 is a potent and selective dual inhibitor of IκB kinase β (IKKβ) and Tyk2 pseudokinase.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a compound that has demonstrated significant anti-inflammatory properties. The document details its mechanism of action, summarizes its in vitro and in vivo activity, and provides detailed experimental protocols for its biological evaluation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The transcription factor NF-κB plays a crucial role in the inflammatory response, and its activation is tightly regulated by the IκB kinase (IKK) complex, of which IKKβ is a key catalytic subunit. Consequently, inhibitors of IKKβ have been actively pursued as potential therapeutic agents for a range of inflammatory diseases. This compound emerged from a drug discovery program aimed at identifying novel, potent, and selective IKKβ inhibitors. In addition to its potent IKKβ inhibitory activity, this compound was also found to inhibit the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in cytokine signaling. This dual activity profile suggests a broad potential for modulating inflammatory pathways.
Discovery and Chemical Properties
This compound, with the chemical name 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide, was identified as a promising drug candidate from a series of tricyclic inhibitors of IKK2.[2][3]
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,5-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide | [3] |
| Molecular Formula | C19H21N7O2 | [3][4] |
| Molecular Weight | 379.42 g/mol | [3][4] |
| CAS Number | 914946-88-6 | [3] |
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against IKKβ and the Tyk2 pseudokinase. Its selectivity and cellular activity have been characterized in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 (nM) | Notes | Reference |
| IKKβ (enzymatic assay) | 9 | - | [1][5] |
| Tyk2 pseudokinase (probe displacement) | 72 | - | [1][5] |
| LPS-stimulated TNFα release (human PBMC) | ~200 | Inhibition of cytokine production at the protein and mRNA level. | [1] |
| LPS-stimulated IκBα phosphorylation (human PBMC) | ~200 | - | [1] |
| IL-23-stimulated reporter assay | 1020 | - | [1] |
Selectivity Profile:
This compound demonstrates high selectivity for IKKβ over the closely related IKKα (>500-fold).[1][5] When screened against a panel of 155 kinases at a concentration of 10 µM, only six kinases showed greater than 75% inhibition, indicating a high degree of selectivity.[1][5] Further dose-response assays revealed that this compound is more than 30-fold selective against the next most potently inhibited kinase, Brk.[1][5]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting two key signaling pathways: the IKKβ/NF-κB pathway and the Tyk2-mediated cytokine signaling pathway.
IKKβ/NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IKK complex. IKKβ, the catalytic subunit of this complex, then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α. This compound directly inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the activation of NF-κB.
Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Tyk2 Signaling Pathway
Tyk2 is a non-receptor tyrosine kinase that plays a critical role in the signaling of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the differentiation and function of immune cells, particularly T helper cells. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, including Tyk2. Activated Tyk2 then phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes. This compound inhibits the pseudokinase domain of Tyk2, which is believed to allosterically regulate the activity of the kinase domain, thereby disrupting downstream signaling.
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Synthesis
The synthesis of this compound is described in the publication by Watterson et al. in Bioorganic & Medicinal Chemistry Letters (2011, 21(23), 7006-12). While the detailed experimental procedures and characterization data are provided in the supplementary information of the original publication, the general synthetic strategy involves the construction of the tricyclic core followed by the introduction of the side chains. The key steps likely include the formation of the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core, followed by coupling with the pyridinylmethylacetamide side chain.
Disclaimer: The detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available in its entirety. The following is a generalized representation of a plausible synthetic approach based on the chemical structure.
Experimental Protocols
The following protocols are based on the available information and standard laboratory procedures for assays of this type.
IKKβ Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the IKKβ enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Measure the kinase activity using a suitable detection method, such as the quantification of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Tyk2 Pseudokinase Binding Assay
Objective: To determine the binding affinity of this compound to the Tyk2 pseudokinase domain.
Note: A probe displacement assay is a common method for this type of measurement.
Materials:
-
Recombinant human Tyk2 pseudokinase domain
-
A fluorescently labeled probe known to bind to the Tyk2 pseudokinase domain
-
Assay buffer
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In the assay plate, combine the Tyk2 pseudokinase domain, the fluorescent probe, and either this compound or DMSO (control).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate the percent displacement for each concentration of this compound and determine the IC50 value.
LPS-Induced TNF-α Release from Human PBMCs
Objective: To measure the inhibitory effect of this compound on the production of TNF-α in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^7 cells/mL.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the cells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.[1]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[1]
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent and selective dual inhibitor of IKKβ and Tyk2 pseudokinase with significant anti-inflammatory activity demonstrated in both enzymatic and cellular assays. Its unique mechanism of action, targeting two distinct and critical inflammatory signaling pathways, makes it a valuable research tool and a potential lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and characterization of this compound, which should aid researchers in further exploring its therapeutic potential.
References
- 1. glpbio.com [glpbio.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of BMS-066: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological profile of BMS-066, a novel and potent small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting key inflammatory pathways. This compound has demonstrated significant activity in both in vitro and in vivo models, positioning it as a compelling candidate for further investigation in autoimmune and inflammatory diseases.
Introduction
This compound is a tricyclic compound identified as a dual inhibitor of IκB kinase 2 (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). By targeting these two distinct nodes in inflammatory signaling, this compound offers a multi-faceted approach to modulating immune responses. This guide summarizes the key quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 (nM) |
| IKKβ (enzymatic assay) | 9 |
| Tyk2 (pseudokinase domain binding assay) | 72 |
| LPS-stimulated TNFα release in human PBMCs | ~200 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing | Key Findings |
| Adjuvant-Induced Arthritis | Rat | Oral | Significant reduction in paw swelling and joint inflammation. |
| TNBS-Induced Colitis | Mouse | Oral | Demonstrated efficacy in a model of inflammatory bowel disease. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
IKKβ Enzymatic Assay
The inhibitory activity of this compound on IKKβ was determined using a biochemical kinase assay.
-
Enzyme: Recombinant human GST-tagged IKKβ.
-
Substrate: Biotinylated IκBα peptide.
-
ATP Concentration: At or near the Km for ATP.
-
Detection Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay was used to measure the phosphorylation of the IκBα substrate. The amount of phosphorylated substrate is inversely proportional to the inhibitory activity of the compound.
-
Procedure:
-
IKKβ enzyme, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified.
-
IC50 values were calculated from the dose-response curves.
-
Tyk2 Pseudokinase Domain Binding Assay
A LanthaScreen™ Eu Kinase Binding Assay was employed to measure the binding affinity of this compound to the Tyk2 pseudokinase domain.[1]
-
Protein: Recombinant human Tyk2 pseudokinase domain.
-
Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor.
-
Antibody: Europium-labeled anti-tag antibody.
-
Detection Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Principle: The assay measures the displacement of a fluorescently labeled tracer from the Tyk2 pseudokinase domain by a competitive inhibitor. Binding of the tracer and the europium-labeled antibody to the kinase results in a high FRET signal. Inhibition by this compound disrupts this interaction, leading to a decrease in the FRET signal.[1]
-
Procedure:
-
The Tyk2 pseudokinase domain, the fluorescent tracer, and the europium-labeled antibody were combined with varying concentrations of this compound.
-
The mixture was incubated to allow for binding equilibrium to be reached.
-
The FRET signal was measured using a plate reader.
-
IC50 values were determined from the resulting dose-response curves.
-
LPS-Stimulated TNFα Release in Human PBMCs
The cellular activity of this compound was assessed by measuring its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
Cells: Freshly isolated human PBMCs.
-
Stimulus: Lipopolysaccharide (LPS).
-
Readout: TNFα concentration in the cell culture supernatant.
-
Detection Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
PBMCs were isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cells were plated and pre-incubated with various concentrations of this compound.
-
LPS was added to the wells to stimulate TNFα production.
-
After an incubation period, the cell culture supernatants were collected.
-
The concentration of TNFα in the supernatants was quantified using a standard sandwich ELISA protocol.
-
IC50 values were calculated based on the inhibition of TNFα release.
-
Adjuvant-Induced Arthritis (AIA) in Lewis Rats
The in vivo efficacy of this compound in a model of rheumatoid arthritis was evaluated using the adjuvant-induced arthritis model in Lewis rats.[2]
-
Animals: Male Lewis rats.[2]
-
Induction Agent: Heat-killed Mycobacterium tuberculosis emulsified in mineral oil (Complete Freund's Adjuvant).[2]
-
Administration: A single intradermal injection at the base of the tail.
-
Treatment: this compound was administered orally once daily.
-
Disease Assessment: The severity of arthritis was evaluated by scoring paw swelling and redness on a standardized scale (e.g., 0-4 for each paw). Body weight was also monitored.
-
Procedure:
-
Arthritis was induced on day 0.
-
Oral administration of this compound or vehicle was initiated on the day of adjuvant injection.
-
Clinical signs of arthritis were scored daily or every other day.
-
The efficacy of this compound was determined by comparing the arthritis scores and body weight changes between the treated and vehicle control groups.
-
TNBS-Induced Colitis in Mice
The therapeutic potential of this compound in inflammatory bowel disease was assessed using the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice.
-
Animals: Male or female mice (strain may vary, e.g., BALB/c or SJL/J).
-
Induction Agent: TNBS dissolved in ethanol.
-
Administration: Intrarectal administration of the TNBS/ethanol solution.
-
Treatment: this compound was administered orally.
-
Disease Assessment: Disease activity was monitored by daily measurement of body weight, stool consistency, and the presence of rectal bleeding (Disease Activity Index - DAI). At the end of the study, colonic inflammation was assessed macroscopically and histologically.
-
Procedure:
-
Mice were pre-sensitized (optional, depending on the specific protocol).
-
Colitis was induced by intrarectal administration of TNBS.
-
Oral treatment with this compound or vehicle was initiated.
-
DAI was scored daily.
-
At the termination of the experiment, colons were excised for macroscopic scoring and histopathological analysis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general experimental workflows.
Caption: IKKβ/NF-κB Signaling Pathway and the Point of Inhibition by this compound.
Caption: Tyk2/JAK/STAT Signaling Pathway and the Allosteric Inhibition by this compound.
Caption: General Drug Discovery Workflow for this compound.
Conclusion
This compound is a potent dual inhibitor of IKKβ and the Tyk2 pseudokinase with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of inflammatory diseases. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for autoimmune and inflammatory disorders. Further investigation into its pharmacokinetic properties and safety profile is warranted to fully elucidate its clinical potential.
References
The Selective Inhibition of IKKβ by BMS-066: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the compound BMS-066 for I-kappa-B kinase beta (IKKβ) over I-kappa-B kinase alpha (IKKα). This compound has been identified as a potent and highly selective inhibitor of IKKβ, a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. Understanding the selectivity of this compound is crucial for its potential therapeutic applications in inflammatory diseases and oncology.
Quantitative Analysis of this compound Selectivity
The inhibitory activity of this compound against IKKβ and IKKα has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for IKKβ.
| Target Kinase | In Vitro IC50 | Selectivity (IKKα/IKKβ) |
| IKKβ | 9 nM | >500-fold |
| IKKα | >4500 nM |
Data compiled from publicly available sources.
Experimental Protocols
While the precise, detailed experimental protocols from the original discovery of this compound are proprietary, this section outlines representative methodologies for the key assays used to determine its selectivity.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound for IKKβ and IKKα.
Materials:
-
Recombinant human IKKβ and IKKα enzymes
-
Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site, such as IKKtide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for detection systems like ADP-Glo™
-
This compound at various concentrations
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
-
96-well or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence or radioactivity
Procedure:
-
Prepare a solution of the recombinant kinase (IKKβ or IKKα) in the assay buffer.
-
Add the kinase solution to the wells of the microplate.
-
Add this compound at a range of concentrations to the wells. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Quantify the kinase activity. In the case of the ADP-Glo™ assay, this involves converting the ADP generated to ATP and then measuring the light produced by a luciferase reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of LPS-Stimulated Cytokine Production in PBMCs
This assay assesses the ability of a compound to inhibit a specific signaling pathway in a cellular context.
Objective: To determine the cellular potency of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound at various concentrations
-
Enzyme-linked immunosorbent assay (ELISA) kit for human TNFα
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Plate the PBMCs in a 96-well cell culture plate at a density of approximately 1-2 x 10⁵ cells per well.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of TNFα.
-
Incubate the cells for a specific time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNFα in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Assay: Inhibition of IκBα Phosphorylation
This assay directly measures the inhibition of the IKKβ-mediated phosphorylation of its downstream target, IκBα.
Objective: To confirm the mechanism of action of this compound by assessing its ability to block the phosphorylation of IκBα in stimulated cells.
Materials:
-
A suitable cell line (e.g., THP-1 monocytes or HeLa cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNFα or LPS)
-
This compound at various concentrations
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies: primary antibody against phosphorylated IκBα (p-IκBα) and a primary antibody for total IκBα or a loading control (e.g., GAPDH or β-actin).
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence).
-
Western blotting equipment and reagents.
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) or LPS for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with the primary antibody against p-IκBα.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection method (e.g., chemiluminescence).
-
Strip the membrane and re-probe with an antibody for total IκBα or a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of IκBα phosphorylation inhibition.
Signaling Pathway Visualizations
The following diagrams illustrate the canonical and non-canonical NF-κB signaling pathways, highlighting the central role of IKKβ in the canonical pathway, which is the primary target of this compound.
The TYK2 Pseudokinase Domain: A Paradigm Shift in Selective Kinase Inhibition
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal target in the treatment of various immune-mediated diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site of the catalytic domain (JH1), a novel and highly successful strategy involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase domain (JH2). This approach has overcome the long-standing challenge of achieving selectivity within the JAK family, leading to the development of first-in-class therapeutics with a favorable safety profile. This guide provides a comprehensive overview of the TYK2 pseudokinase domain as a drug target, detailing the underlying signaling pathways, the mechanism of allosteric inhibition, key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to drug discovery and development in this space.
Introduction to TYK2 and its Pseudokinase Domain
TYK2 is an intracellular tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[1][2][3][4][5][6][7] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory disorders.
Structurally, TYK2 is composed of four principal domains: an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and an SH2 (Src Homology 2) domain, which are involved in receptor binding, followed by a C-terminal pseudokinase (JH2) domain and a kinase (JH1) domain.[8][9] The tandem arrangement of a catalytically inactive pseudokinase domain and a catalytically active kinase domain is a hallmark of the JAK family.[10]
The JH2 domain, despite lacking phosphotransfer activity, performs a critical regulatory function.[9][10][11] Structural and functional studies have revealed that the JH2 domain maintains the adjacent JH1 kinase domain in an inactive, autoinhibited state.[8][9][12] Upon cytokine-mediated receptor dimerization, a conformational change relieves this inhibition, allowing the JH1 domain to become active. Targeting the JH2 domain with small molecules that stabilize this autoinhibited conformation offers a unique mechanism for allosteric inhibition, providing a path to exquisite selectivity against other JAK family members (JAK1, JAK2, JAK3), whose catalytic domains are highly homologous.[6][8][13][14][15]
TYK2-Mediated Signaling Pathways
TYK2 functions by pairing with other JAKs (JAK1 or JAK2) to transduce signals from cytokine receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) proteins.[16] The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] Activated JAKs then phosphorylate the receptor, creating docking sites for STATs, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
The IL-23/Th17 Pathway
The IL-23 pathway is fundamental to the pathogenesis of psoriasis and other inflammatory diseases.[16] Signaling through the IL-23 receptor, which requires both TYK2 and JAK2, is critical for the expansion and maintenance of pathogenic Th17 cells.[4] These cells produce pro-inflammatory cytokines, such as IL-17, which drive inflammation.[16]
The IL-12/Th1 Pathway
IL-12 signaling, also mediated by a TYK2/JAK2 pair, is essential for the differentiation of Th1 cells and the production of IFN-γ.[3][4] This pathway plays a significant role in host defense and the pathology of various autoimmune disorders.
The Type I IFN Pathway
Type I interferons (IFN-α/β) are crucial for antiviral immunity but are also implicated in autoimmune diseases like systemic lupus erythematosus (SLE).[5] Their signaling cascade is mediated by TYK2 paired with JAK1.[4]
Quantitative Data on TYK2 Inhibition
The development of Deucravacitinib (formerly BMS-986165) provides a wealth of data on the successful targeting of the TYK2 pseudokinase domain.[17][18] It is a first-in-class, oral, selective, allosteric TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[1][17]
Table 1: Biochemical Potency and Binding Affinity of TYK2 JH2 Inhibitors
| Compound | Target Domain | Assay Type | Potency / Affinity | Reference |
| Deucravacitinib (BMS-986165) | TYK2 JH2 | Binding (Ki) | 0.02 nM | [18] |
| SHR 2178 | TYK2 JH2 | Binding (Kd) | 0.34 nM | [8] |
| SHR 8751 | TYK2 JH2 | Binding (Kd) | 0.032 nM | [8] |
| SHR 9332 | TYK2 JH2 | Binding (Kd) | 0.04 nM | [8] |
| SHR 2396 | TYK2 JH2 | Binding (Kd) | 0.029 nM | [8] |
| SHR 0936 | TYK2 JH2 | Binding (Kd) | 0.0074 nM | [8] |
Table 2: Functional Selectivity of Deucravacitinib in Cellular Assays
| Pathway (Primary JAKs) | Cellular Assay Endpoint | Deucravacitinib Selectivity vs. TYK2 | Reference |
| TYK2 (IL-23) | pSTAT3 in T-cells | - | [18] |
| JAK1 (IL-6) | pSTAT3 in TF-1 cells | >2000-fold | [13] |
| JAK2 (EPO) | pSTAT5 in TF-1 cells | >2000-fold | [13] |
| JAK3 (IL-2) | pSTAT5 in CD3+ T-cells | >100-fold | [13][18] |
Table 3: Clinical Efficacy of Deucravacitinib in Moderate-to-Severe Plaque Psoriasis (Phase 3 POETYK PSO Trials)
| Endpoint | Deucravacitinib (6 mg QD) | Placebo | Apremilast (30 mg BID) | Reference |
| PASI 75 at Week 16 | ~59% | ~13% | ~35% | [1] |
| sPGA 0/1 at Week 16 | ~54% | ~7% | ~32% | [1] |
| PASI 75 at Week 24 | Efficacy improves over 24 weeks | - | - | [1] |
| Maintained Response | Efficacy maintained through 2 years | - | - | [1] |
Psoriasis Area and Severity Index (PASI) 75 denotes a ≥75% improvement from baseline. static Physician's Global Assessment (sPGA) 0/1 indicates clear or almost clear skin.
Table 4: Pharmacodynamic Effects of Deucravacitinib in Psoriatic Skin (at 16 Weeks)
| Inflammatory Marker | Percent Reduction from Baseline | Reference |
| IL-17A | 47% to 50% | [13][16] |
| IL-19 | 72% | [13][16] |
| Beta-defensin | 81% to 84% | [13][16] |
Key Experimental Protocols
Reproducible and robust assays are critical for the discovery and characterization of TYK2 pseudokinase inhibitors.
Biochemical Assays for Inhibitor Binding and Potency
This assay is designed to screen for and profile small molecules that bind to the TYK2 JH2 domain by competing with a fluorescently labeled probe.[19][20][21]
-
Principle: A fluorescent probe bound to the larger TYK2 JH2 protein rotates slowly, resulting in high fluorescence polarization. When a small molecule inhibitor displaces the probe, the now-free probe rotates faster, leading to a decrease in polarization.
-
Materials:
-
Method:
-
Prepare a master mix of TYK2 JH2 protein and the fluorescent probe in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add test compounds or DMSO (for control wells) to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization signal using a microplate reader capable of FP measurements.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
This protocol measures the inhibitory effect of allosteric JH2 binders on the catalytic activity of the isolated TYK2 JH1 kinase domain.[9]
-
Principle: This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.
-
Materials:
-
Method:
-
Add serially diluted test compounds to the wells of a 384-well plate.[9]
-
Prepare a kinase reaction mixture containing the TYK2 JH1 enzyme, the peptide substrate, and ATP in kinase buffer.[9]
-
Add the kinase reaction mixture to the wells containing the compounds to initiate the reaction.
-
Incubate for 1 hour at room temperature.[9]
-
Add the development solution to the wells, which contains antibodies that bind to the phosphorylated or non-phosphorylated peptide, generating a FRET signal.
-
Incubate for 1 hour at room temperature.[9]
-
Read the fluorescence on a suitable plate reader and calculate the ratio of emission signals to determine the percent phosphorylation and, subsequently, the percent inhibition.
-
Cell-Based Assays for Signaling Inhibition
This assay measures the ability of a compound to inhibit TYK2-mediated signaling in a cellular context.[22]
-
Principle: Stimulation of NK-92 cells with IL-12 activates the TYK2/JAK2 pathway, leading to the phosphorylation of STAT4. The level of phosphorylated STAT4 (pSTAT4) is quantified to determine the inhibitory activity of a test compound.
-
Materials:
-
NK-92 cell line.
-
Recombinant human IL-12.
-
Test compounds.
-
Lysis buffer.
-
Antibodies for pSTAT4 and total STAT4 (for Western blot or ELISA) or fluorescently labeled pSTAT4 antibody (for flow cytometry).
-
-
Method:
-
Culture NK-92 cells to the appropriate density.
-
Pre-treat the cells with serially diluted test compounds or DMSO vehicle for 30 minutes.[22]
-
Stimulate the cells with a pre-determined concentration of IL-12.
-
After a short incubation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.
-
Quantify the levels of pSTAT4 and total STAT4 using a suitable method (e.g., Western blot, ELISA, or intracellular flow cytometry).
-
Normalize pSTAT4 levels to total STAT4 or a housekeeping protein and calculate the IC₅₀ value.
-
Structural Biology
Determining the high-resolution crystal structure is essential for understanding the mechanism of inhibition and for structure-based drug design.[12]
-
Principle: A purified protein-inhibitor complex is induced to form a highly ordered, three-dimensional crystal lattice. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein-ligand complex.
-
Method Outline:
-
Protein Expression and Purification: Express a construct of the human TYK2 pseudokinase-kinase domains (e.g., residues 566–1187) in a suitable system, such as insect cells.[23][24] Purify the protein to homogeneity using chromatography techniques.
-
Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem (often by molecular replacement using a known structure), and build and refine the atomic model of the TYK2-inhibitor complex.[12]
-
Conclusion and Future Outlook
The TYK2 pseudokinase domain has been unequivocally validated as a therapeutic target. The strategy of allosteric inhibition through the JH2 domain represents a landmark achievement in kinase drug discovery, enabling the development of highly selective inhibitors that avoid the off-target effects associated with pan-JAK inhibition.[15][25] The clinical success of Deucravacitinib in psoriasis has paved the way for its investigation in other immune-mediated diseases, including psoriatic arthritis, lupus, and inflammatory bowel disease.[6][26]
The field is rapidly evolving, with several next-generation TYK2 inhibitors in various stages of clinical development.[25][27][28] Future research will focus on further refining selectivity, optimizing pharmacokinetic properties, and expanding the therapeutic application of this class of drugs to address a wider spectrum of inflammatory and autoimmune conditions. The continued exploration of the TYK2 pseudokinase domain promises to deliver more innovative and targeted therapies for patients with significant unmet medical needs.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 7. revvity.com [revvity.com]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 17. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 18. selleckchem.com [selleckchem.com]
- 19. amsbio.com [amsbio.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
- 25. biopharmadive.com [biopharmadive.com]
- 26. researchgate.net [researchgate.net]
- 27. What's the latest update on the ongoing clinical trials related to TYK2? [synapse.patsnap.com]
- 28. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
Preclinical Profile of BMS-066: A Dual IKKβ/Tyk2 Inhibitor for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on BMS-066, a novel small molecule inhibitor targeting both I-kappa B kinase beta (IKKβ) and Tyrosine kinase 2 (Tyk2), for the potential treatment of Inflammatory Bowel Disease (IBD). While specific quantitative data from the primary publication remains inaccessible, this document synthesizes the known mechanism of action, summarizes the reported efficacy, and presents generalized experimental protocols and signaling pathways relevant to its preclinical development.
Core Compound Information
This compound has been identified as a potent, orally available dual inhibitor of IKKβ and Tyk2. Its discovery and initial preclinical evaluation were described in a publication by Das et al. in Bioorganic & Medicinal Chemistry Letters in 2011. The abstract of this publication indicates that the compound demonstrated efficacy in a mouse model of inflammatory bowel disease.
Mechanism of Action: Dual Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by simultaneously targeting two critical signaling cascades implicated in the pathogenesis of IBD: the IKKβ/NF-κB pathway and the Tyk2/STAT pathway.
IKKβ/NF-κB Signaling Pathway
The canonical NF-κB pathway is a central regulator of the innate and adaptive immune responses. In the context of IBD, the activation of this pathway in intestinal epithelial cells and immune cells leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. IKKβ is a key kinase in the IKK complex responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimers to translocate to the nucleus and initiate gene transcription. By inhibiting IKKβ, this compound is expected to suppress the production of these inflammatory mediators, thereby reducing intestinal inflammation.
Tyk2/STAT Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of several key cytokines that drive IBD pathogenesis, most notably Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal for the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are major contributors to the chronic inflammation observed in IBD. Inhibition of Tyk2 by this compound is anticipated to disrupt these signaling pathways, leading to a reduction in the pathogenic T-cell response in the gut.
Preclinical Efficacy in a Mouse Model of IBD
The primary publication by Das et al. reports that this compound was efficacious when administered orally in a mouse model of IBD.[1] While the specific quantitative data on the reduction of disease activity index (DAI), histological scores, or cytokine levels are not publicly available, the positive efficacy finding suggests that the dual inhibition of IKKβ and Tyk2 by this compound translates to a therapeutic benefit in a preclinical setting of intestinal inflammation.
Data Presentation
Due to the inaccessibility of the full-text article containing the primary data, the following tables are presented as representative templates of how quantitative data for a compound like this compound would be structured.
Table 1: Hypothetical In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| IKKβ | Data not available |
| Tyk2 | Data not available |
Table 2: Hypothetical Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Treatment Group | Dose (mg/kg, p.o.) | Change in Body Weight (%) | Disease Activity Index (DAI) | Histological Score | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Naive (No DSS) | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| Vehicle + DSS | - | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound + DSS | Dose 1 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound + DSS | Dose 2 | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound + DSS | Dose 3 | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The specific experimental protocol used to evaluate this compound in the IBD mouse model is not detailed in the available literature. However, a general methodology for such a study, based on common practices in the field, is provided below.
General Protocol for Dextran Sulfate Sodium (DSS)-Induced Colitis Model
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c
-
Sex: Male or Female
-
Age: 8-12 weeks
2. Induction of Colitis:
-
Acute colitis is induced by the administration of 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
3. Dosing:
-
This compound is formulated in an appropriate vehicle for oral gavage.
-
Dosing typically commences concurrently with DSS administration and continues daily for the duration of the study.
-
A vehicle control group receives the formulation vehicle only.
4. Clinical Assessment:
-
Daily monitoring of body weight, stool consistency, and presence of fecal blood.
-
A Disease Activity Index (DAI) is calculated based on these parameters.
5. Macroscopic and Histological Assessment:
-
At the termination of the study, the entire colon is excised, and its length is measured.
-
A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Histological scoring is performed by a blinded pathologist to assess the degree of inflammation, tissue damage, and crypt architecture disruption.
6. Biomarker Analysis:
-
Colon tissue homogenates can be used to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12, IL-23) in colon tissue homogenates or serum can be quantified by ELISA or multiplex assays.
Mandatory Visualizations
Signaling Pathways of this compound in IBD
References
Methodological & Application
Application Notes and Protocols for BMS-066 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-066, a dual inhibitor of IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2), in cell culture experiments. Detailed protocols for assessing its activity in relevant cell-based assays are provided below.
Introduction
This compound is a potent and selective inhibitor of IKKβ and the Tyk2 pseudokinase domain, key components of inflammatory signaling pathways. IKKβ is a central kinase in the canonical NF-κB pathway, which regulates the expression of numerous pro-inflammatory cytokines and other mediators of inflammation. Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. By targeting both IKKβ and Tyk2, this compound offers a dual mechanism to modulate inflammatory responses, making it a valuable tool for research in immunology, oncology, and other areas where these pathways are implicated.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of IKKβ and by binding to the pseudokinase domain of Tyk2, thereby preventing its activation.
-
IKKβ Inhibition: this compound inhibits the IKKβ-catalyzed phosphorylation of IκBα. This prevents the degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, blocking the transcription of pro-inflammatory genes.
-
Tyk2 Pseudokinase Inhibition: this compound binds to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition prevents the conformational changes required for the activation of the adjacent kinase (JH1) domain, thus blocking downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Quantitative Data
The following tables summarize the in vitro potency of this compound against its primary targets and its effects in cellular assays.
| Target | Assay Type | IC50 (nM) | Reference |
| IKKβ | Kinase Assay | 9 | [1] |
| Tyk2 (pseudokinase) | Probe Displacement | 72 | [1] |
| Cellular Assay | Cell Type | Endpoint | IC50 (nM) | Reference |
| LPS-stimulated Cytokine Production | Human PBMCs | Cytokine release | ~200 | [1] |
| IL-23-stimulated Reporter Gene | T-cells | Reporter gene activity | 1020 | |
| LPS-stimulated IκBα Phosphorylation | Human PBMCs | p-IκBα levels | ~150 | [1] |
Signaling Pathway
The diagram below illustrates the signaling pathways targeted by this compound.
This compound inhibits the NF-κB and Tyk2/STAT signaling pathways.
Experimental Protocols
Protocol 1: Inhibition of LPS-induced Cytokine Production in Human PBMCs
This protocol details the methodology to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with Lipopolysaccharide (LPS).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, or other cytokines of interest
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of each cytokine.
Protocol 2: Assessment of Tyk2 Inhibition via STAT Phosphorylation in a T-cell Line
This protocol describes how to evaluate the inhibitory activity of this compound on Tyk2 by measuring the phosphorylation of STAT proteins in a suitable T-cell line (e.g., Jurkat) upon cytokine stimulation.
Materials:
-
Jurkat T-cells (or another suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Recombinant human IL-12 or IL-23
-
PBS
-
Cell lysis buffer
-
Phospho-STAT specific antibodies (e.g., anti-pSTAT4)
-
Western blotting or flow cytometry reagents and equipment
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^6 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it in serum-free RPMI-1640 medium.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound or vehicle for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL) or IL-23 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis (for Western Blot):
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT4 and total STAT4.
-
Use a suitable secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Flow Cytometry Analysis (Alternative to Western Blot):
-
Fix and permeabilize the cells according to standard protocols.
-
Stain the cells with a fluorescently labeled anti-phospho-STAT4 antibody.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis: Quantify the inhibition of STAT phosphorylation at different this compound concentrations to determine its potency.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating this compound in cell culture.
General experimental workflow for this compound cell-based assays.
Stability and Storage
-
Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium for each experiment. The stability of this compound in aqueous media over long incubation periods should be empirically determined if necessary.
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
References
Application Notes and Protocols: BMS-066 IC50 in Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the inhibitory activity of BMS-066, a dual inhibitor of I-kappa-B kinase beta (IKKβ) and Tyrosine Kinase 2 (Tyk2) pseudokinase. The following sections detail its mechanism of action, inhibitory concentrations, and protocols for determining its activity in human peripheral blood mononuclear cells (PBMCs).
Introduction
This compound is a potent small molecule inhibitor targeting two key enzymes in inflammatory signaling pathways: IKKβ and the pseudokinase domain of Tyk2.[1][2] By inhibiting IKKβ, this compound interferes with the activation of the NF-κB pathway. Its interaction with the Tyk2 pseudokinase domain allosterically inhibits the function of the adjacent catalytic domain, thereby blocking signaling downstream of receptors for cytokines such as IL-12, IL-23, and Type I interferons.[1][3] This dual-targeting mechanism makes this compound a compound of significant interest for the study and potential treatment of immune-mediated diseases.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target/Assay | Matrix | IC50 Value (nM) |
| IKKβ | Enzymatic Assay | 9 |
| Tyk2 (pseudokinase domain) | Probe Displacement Assay | 72 |
| LPS-Stimulated Cytokine Production | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~200 |
| LPS-Stimulated IκBα Phosphorylation | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~200 |
| Data sourced from MedChemExpress.[1] |
Signaling Pathways
This compound modulates two critical signaling pathways involved in the immune response: the NF-κB pathway and the JAK/STAT pathway.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in human PBMCs by measuring the inhibition of Lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) production.
Objective: To determine the concentration of this compound that inhibits 50% of TNF-α production from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader
Protocol:
-
Isolation of Human PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations for the assay (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation of PBMCs:
-
Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.
-
Add 50 µL of medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[4]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T Lymphocyte Activation with BMS-066
For Researchers, Scientists, and Drug Development Professionals
Introduction
T lymphocyte activation is a cornerstone of the adaptive immune response, crucial for clearing infections and mediating anti-tumor immunity. This process is tightly regulated by a complex network of signaling pathways. Two key kinases involved in modulating T cell responses are the IκB kinase β (IKKβ) and Tyrosine Kinase 2 (Tyk2). BMS-066 is a potent and selective dual inhibitor of IKKβ and the Tyk2 pseudokinase domain, making it a valuable tool for dissecting the roles of these pathways in T lymphocyte activation.
IKKβ is a central component of the canonical NF-κB signaling pathway, which is essential for T cell proliferation, survival, and cytokine production upon T cell receptor (TCR) engagement. Tyk2, a member of the Janus kinase (JAK) family, is critical for signal transduction downstream of various cytokine receptors, including those for IL-12, IL-23, and Type I interferons. These cytokines are instrumental in directing T helper cell differentiation and function. By inhibiting both IKKβ and Tyk2, this compound offers a unique opportunity to investigate the interplay between TCR-mediated and cytokine-mediated signaling in T lymphocyte activation.
These application notes provide detailed protocols for utilizing this compound to study its effects on T lymphocyte proliferation, cytokine secretion, and intracellular signaling pathways.
Data Presentation
The following tables summarize the known biochemical properties of this compound and provide illustrative data on its expected effects in T lymphocyte activation assays.
Table 1: Biochemical Activity of this compound
| Target | IC50 |
| IKKβ | 9 nM |
| Tyk2 (pseudokinase domain) | 72 nM |
Note: Data is compiled from publicly available sources.[1]
Table 2: Illustrative Effects of this compound on T Lymphocyte Activation
| Assay | Readout | Vehicle Control | This compound (1 µM) |
| Proliferation Assay | % Divided Cells (CFSE) | 85% | 30% |
| Cytokine Secretion | IL-2 (pg/mL) | 2500 | 800 |
| IFN-γ (pg/mL) | 4000 | 1500 | |
| IL-17A (pg/mL) | 1200 | 300 | |
| Western Blot | p-IκBα / Total IκBα | 1.0 | 0.2 |
| p-STAT4 / Total STAT4 | 1.0 | 0.3 | |
| p-STAT3 / Total STAT3 | 1.0 | 0.4 |
Note: The data in this table are illustrative and represent expected outcomes based on the known targets of this compound. Actual results may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
IKKβ/NF-κB Signaling Pathway in T Cell Activation
Caption: IKKβ/NF-κB signaling downstream of TCR/CD28 activation.
Tyk2/STAT Signaling Pathway in T Cell Activation
References
Application Notes and Protocols: Western Blot Analysis of pIκBα Following Bms-066 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated IκBα (pIκBα) in cell lysates by Western blot, following treatment with the IKKβ inhibitor, Bms-066. This protocol is designed to assist researchers in assessing the efficacy and mechanism of action of this compound and similar compounds that target the NF-κB signaling pathway.
Introduction
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[1] A key regulatory step in the canonical NF-κB pathway is the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex.[2][3] This phosphorylation event, primarily on serines 32 and 36, targets IκBα for ubiquitination and subsequent proteasomal degradation.[1][4] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.[1]
This compound is a potent and selective inhibitor of IKKβ (also known as IKK2), a catalytic subunit of the IKK complex.[5] By inhibiting IKKβ, this compound is expected to prevent the phosphorylation of IκBα, thereby blocking NF-κB activation. Western blotting for pIκBα is a direct and reliable method to measure the activity of the IKK complex and to assess the inhibitory effect of compounds like this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for the Western blot protocol.
Data Presentation
The following table presents representative quantitative data on the effect of an IKK inhibitor on IκBα phosphorylation. While specific data for this compound is not publicly available, the data for a similar selective IKK inhibitor, BMS-345541, demonstrates the expected dose-dependent decrease in pIκBα levels.[6]
| Treatment Group | Concentration (µM) | pIκBα Level (Normalized to Total IκBα) | % Inhibition of IκBα Phosphorylation |
| Vehicle Control | 0 | 1.00 | 0% |
| BMS-345541 | 0.3 | 0.75 | 25% |
| BMS-345541 | 1 | 0.40 | 60% |
| BMS-345541 | 3 | 0.15 | 85% |
| BMS-345541 | 10 | 0.05 | 95% |
Table 1: Dose-Dependent Inhibition of IκBα Phosphorylation by an IKK Inhibitor. Data is hypothetical but representative of expected results based on the activity of similar compounds.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line with an active NF-κB pathway (e.g., HeLa, THP-1, or HEK293).
-
This compound: Prepare a stock solution in DMSO.
-
Stimulus: (e.g., TNF-α, LPS) to activate the NF-κB pathway.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, P8340).
-
Phosphatase Inhibitor Cocktail: (e.g., Sigma-Aldrich, P5726).
-
BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific, 23225).
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
SDS-PAGE Gels: (e.g., 10% or 12% polyacrylamide gels).
-
Running Buffer: 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane: (e.g., Millipore, IPVH00010).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-IκBα (Ser32) antibody (e.g., Cell Signaling Technology, #2859).
-
Mouse anti-IκBα antibody (e.g., Cell Signaling Technology, #4814).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG (e.g., Cell Signaling Technology, #7074).
-
HRP-conjugated horse anti-mouse IgG (e.g., Cell Signaling Technology, #7076).
-
-
Chemiluminescent Substrate: (e.g., Thermo Fisher Scientific, 34580).
-
Imaging System: Capable of detecting chemiluminescence (e.g., Bio-Rad ChemiDoc).
Protocol
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. The IC50 of this compound for IKKβ is 9 nM, so a concentration range around this value is recommended for initial experiments.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 15-30 minutes) to induce IκBα phosphorylation. Include an unstimulated control.
2. Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Samples can be used immediately or stored at -20°C.
5. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer in 1x transfer buffer, following the manufacturer's instructions for your specific apparatus (e.g., 100 V for 1 hour at 4°C for wet transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
7. Blocking
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk.
8. Primary Antibody Incubation
-
Dilute the primary anti-pIκBα (Ser32) antibody in 5% BSA/TBST. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined empirically.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
For normalization, the same membrane can be stripped and re-probed for total IκBα and a loading control, or parallel blots can be run.
9. Secondary Antibody Incubation
-
Dilute the HRP-conjugated secondary antibody (goat anti-rabbit IgG) in 5% BSA/TBST (e.g., 1:2000 to 1:5000 dilution).
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
10. Chemiluminescent Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an appropriate imaging system. Adjust the exposure time to obtain a strong signal without saturation.
11. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pIκBα signal to the total IκBα signal or a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Calculate the percentage inhibition of IκBα phosphorylation for each this compound concentration relative to the vehicle-treated, stimulated control.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. origene.com [origene.com]
- 4. www2.nau.edu [www2.nau.edu]
- 5. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-066 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-066 is a potent and selective inhibitor of the IκB kinase β (IKKβ) with an IC50 of 9 nM.[1][2] It also exhibits inhibitory activity against Tyk2 pseudokinase with an IC50 of 72 nM.[1] The IKKβ/NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders.[3][4][5] While IKKβ inhibitors have shown promise in preclinical models, their clinical efficacy as single agents may be limited in certain contexts.[3] A growing body of evidence suggests that combining IKKβ inhibitors with other targeted therapies, such as other kinase inhibitors, can lead to synergistic anti-tumor activity and overcome drug resistance.[3][4]
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with other kinase inhibitors, focusing on synergistic interactions and the elucidation of underlying mechanisms.
Rationale for Combination Therapies
The NF-κB pathway, regulated by IKKβ, is a central hub for signaling cascades that control inflammation, cell proliferation, and apoptosis.[5] Its activation has been linked to resistance to various cancer therapies, including those targeting other kinase pathways.[3] Therefore, the simultaneous inhibition of IKKβ and other key kinases presents a rational therapeutic strategy.
Potential synergistic combinations with IKKβ inhibitors like this compound include:
-
EGFR Inhibitors: Activation of the NF-κB pathway has been associated with both intrinsic and acquired resistance to epidermal growth factor receptor (EGFR) inhibitors.[3]
-
JAK Inhibitors: Synergistic cytotoxicity has been observed in certain cancer types, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), when treated with a combination of JAK and IKKβ inhibitors.[3]
-
MAPK Pathway Inhibitors: In cancers driven by mutations in genes like KRAS, the combination of inhibitors targeting the MAPK pathway (e.g., MEK inhibitors) and IKK-related kinases has shown promise.[4]
-
PI3K/AKT Inhibitors: There is significant crosstalk between the PI3K/AKT/mTOR and NF-κB signaling pathways.[6][7] Dual blockade of these pathways may be necessary to achieve optimal anticancer effects.[7]
Data Presentation: In Vitro Efficacy of this compound and Potential Combination Partners
While specific data for this compound in combination with other kinase inhibitors is not yet available in published literature, the following tables summarize the known in vitro potency of this compound and representative examples of other kinase inhibitors. This information is crucial for designing initial combination experiments.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | IKKβ | 9 | >500-fold vs. IKKα | [1] |
| Tyk2 (pseudokinase) | 72 | >30-fold vs. next most potent kinase | [1] |
Table 2: Representative Kinase Inhibitors for Combination Studies
| Inhibitor Class | Example Compound | Primary Target(s) | Reported IC50 (nM) |
| EGFR Inhibitor | Gefitinib | EGFR | 2-37 |
| JAK Inhibitor | Tofacitinib | JAK3, JAK1, JAK2 | 1, 20, 112 |
| MEK Inhibitor | Trametinib | MEK1, MEK2 | 0.7, 1.6 |
| PI3K Inhibitor | Alpelisib | PI3Kα | 5 |
Note: The IC50 values for the example compounds are approximate and can vary depending on the assay conditions. Researchers should consult the relevant literature for specific details.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of tumor cells to cancer therapy by molecularly targeted inhibition of the inhibitor of nuclear factor κB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-066 in In Vitro Immunosuppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-066 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting both the IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). This dual inhibitory action makes this compound a valuable tool for in vitro studies of immunosuppression by interfering with key signaling pathways that govern immune cell activation, proliferation, and cytokine production. These application notes provide detailed protocols for utilizing this compound to induce and evaluate immunosuppression in various in vitro settings.
Mechanism of Action
This compound exerts its immunosuppressive effects through two primary mechanisms:
-
IKKβ Inhibition: IKKβ is a critical kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes, including various cytokines, chemokines, and adhesion molecules.
-
Tyk2 Pseudokinase Domain Stabilization: Tyk2 is a member of the Janus kinase (JAK) family and plays a crucial role in signal transduction for various cytokine receptors, including those for type I interferons (IFN), IL-12, and IL-23. This compound binds to the Tyk2 pseudokinase (JH2) domain, stabilizing it in an inactive conformation. This allosterically inhibits the activation of the adjacent kinase (JH1) domain, thereby blocking downstream signaling cascades, such as the STAT phosphorylation required for T-cell differentiation and activation.
The following diagram illustrates the signaling pathways targeted by this compound:
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound.
| Target/Assay | IC50 | Reference |
| IKKβ (in vitro enzyme assay) | 9 nM | [1] |
| Tyk2 pseudokinase domain (probe displacement) | 72 nM | [1] |
| LPS-stimulated cytokine production (human PBMCs) | ~200 nM | [1] |
| IL-23-stimulated reporter assay | 1020 nM | [1] |
Experimental Protocols
The following protocols are designed to assess the in vitro immunosuppressive activity of this compound. It is recommended to perform a dose-response titration of this compound to determine the optimal concentration for your specific experimental setup, starting with a range based on the provided IC50 values (e.g., 1 nM to 10 µM).
Protocol 1: Inhibition of T-Cell Proliferation
This assay measures the ability of this compound to inhibit the proliferation of T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Phytohemagglutinin (PHA) (optional stimulant)
-
96-well flat-bottom culture plates
-
Flow cytometer
Workflow Diagram:
Figure 2: T-Cell Proliferation Assay Workflow.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using purified T-cells, isolate them from PBMCs using a T-cell isolation kit.
-
CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the labeling by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete RPMI medium.
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI medium and seed 2 x 10^5 cells per well in a 96-well flat-bottom plate.
-
Compound Addition: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
T-Cell Stimulation: Add the T-cell stimulant to the wells. For plate-bound stimulation, pre-coat the wells with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. For soluble stimulation, add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies directly to the wells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by a stepwise reduction in CFSE intensity.
Protocol 2: Mixed Lymphocyte Reaction (MLR)
This assay assesses the ability of this compound to suppress the proliferation of T-cells in response to allogeneic stimulation, mimicking an in vitro model of transplant rejection.
Materials:
-
PBMCs from two different healthy donors (Donor A and Donor B)
-
RPMI-1640 medium (as in Protocol 1)
-
This compound (stock solution in DMSO)
-
Mitomycin C or irradiation source
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
-
96-well round-bottom culture plates
Workflow Diagram:
Figure 3: Mixed Lymphocyte Reaction Workflow.
Procedure:
-
Cell Preparation: Isolate PBMCs from two healthy donors (Donor A: responder; Donor B: stimulator).
-
Inactivation of Stimulator Cells: Treat the stimulator cells (Donor B) with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them (20-30 Gy) to prevent their proliferation. Wash the cells three times with complete RPMI medium.
-
Co-culture Setup: In a 96-well round-bottom plate, add 1 x 10^5 responder cells (Donor A) and 1 x 10^5 inactivated stimulator cells (Donor B) per well.
-
Compound Addition: Add serial dilutions of this compound to the co-culture. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
BrdU incorporation: Follow the manufacturer's protocol for the BrdU assay kit.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the vehicle control.
Protocol 3: Inhibition of Cytokine Production
This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium (as in Protocol 1)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) (for IKKβ pathway stimulation)
-
IL-12 and/or IL-23 (for Tyk2 pathway stimulation)
-
96-well culture plates
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for desired cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-17)
Workflow Diagram:
Figure 4: Cytokine Production Assay Workflow.
Procedure:
-
Cell Preparation: Isolate PBMCs as described in Protocol 1.
-
Cell Seeding: Seed 2 x 10^5 PBMCs per well in a 96-well plate.
-
Compound Pre-incubation: Add serial dilutions of this compound and pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation:
-
To assess IKKβ inhibition: Stimulate cells with LPS (e.g., 100 ng/mL).
-
To assess Tyk2 inhibition: Stimulate cells with a combination of IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 50 ng/mL) to induce IFN-γ, or with IL-23 (e.g., 20 ng/mL) to induce IL-17 (requires pre-polarization of T-cells towards a Th17 phenotype for optimal results).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. A parallel cytotoxicity assay (e.g., using MTT or a live/dead stain) should be performed to ensure that the observed immunosuppressive effects are not due to cell death.
-
DMSO Concentration: Ensure that the final concentration of the DMSO vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Donor Variability: When using primary human cells, be aware of potential donor-to-donor variability in immune responses. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Stimulation Conditions: The optimal concentration of stimulants and incubation times may need to be determined empirically for your specific cell type and experimental conditions.
These application notes and protocols provide a comprehensive framework for investigating the in vitro immunosuppressive properties of this compound. By targeting both the IKKβ and Tyk2 signaling pathways, this compound serves as a powerful research tool for dissecting the molecular mechanisms of immune regulation.
References
Troubleshooting & Optimization
Technical Support Center: Bms-066 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bms-066 in in vivo experiments. This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the IκB kinase β (IKKβ) subunit. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the transcription factor NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.
Q2: What is the recommended solvent for in vivo administration of this compound?
A2: A common vehicle for similar IKKβ inhibitors for oral administration is water. For intraperitoneal injections, a formulation in dimethyl sulfoxide (DMSO) followed by dilution in a suitable vehicle like corn oil or a solution containing polyethylene glycol (PEG) and saline is often used. It is crucial to perform a vehicle-only control group in your experiments.
Q3: What are the known potential side effects or toxicities of IKKβ inhibition in vivo?
A3: Systemic inhibition of IKKβ can have on-target toxicities. Preclinical studies with IKKβ inhibitors have shown potential for liver and intestinal toxicity.[1] Paradoxically, in some contexts, prolonged IKKβ inhibition can lead to enhanced inflammation. Therefore, it is essential to include comprehensive toxicity assessments in your experimental design, such as monitoring animal weight, behavior, and performing histological analysis of major organs at the end of the study.
Q4: Can I use this compound in combination with other therapies?
A4: Yes, IKKβ inhibitors like this compound have been shown to augment the effects of cytotoxic agents such as doxorubicin and melphalan in preclinical models of multiple myeloma. If you are considering combination therapy, it is important to first establish the optimal dose and safety profile of this compound as a monotherapy in your model.
Troubleshooting Guide
Problem 1: Lack of Efficacy (e.g., no reduction in tumor volume or inflammatory score)
| Possible Cause | Suggested Solution |
| Suboptimal Dosing | The dose of this compound may be too low for your specific animal model. Perform a dose-response study to determine the optimal therapeutic dose. |
| Poor Bioavailability | The route of administration may not be optimal. Consider alternative routes (e.g., oral gavage vs. intraperitoneal injection) and assess pharmacokinetic parameters if possible. |
| Drug Instability | Ensure that the this compound formulation is prepared fresh before each administration and has not precipitated. |
| Model Resistance | The specific tumor type or inflammatory model may not be dependent on the canonical NF-κB pathway. Confirm the activation of the NF-κB pathway in your model using techniques like immunohistochemistry for phosphorylated p65. |
| Rapid Drug Metabolism | The dosing frequency may be insufficient to maintain therapeutic drug levels. Consider increasing the dosing frequency based on known pharmacokinetic data for similar compounds. |
Problem 2: Unexpected Toxicity or Adverse Events (e.g., significant weight loss, lethargy)
| Possible Cause | Suggested Solution |
| Dose is too High | Reduce the dose of this compound. Conduct a dose-escalation study to find the maximum tolerated dose (MTD) in your specific animal strain and model. |
| Vehicle Toxicity | The vehicle used for drug delivery may be causing toxicity. Always include a vehicle-only control group to assess the effects of the solvent. |
| On-Target Toxicity | As IKKβ is involved in normal physiological processes, its inhibition can lead to side effects. Monitor animals closely and consider a less frequent dosing schedule. Perform histopathological analysis of key organs (e.g., liver, intestine) to identify signs of toxicity. |
Quantitative Data Summary
The following tables summarize representative in vivo data for this compound and the structurally related IKKβ inhibitor, BMS-345541.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg, oral, once daily) | Paw Swelling Reduction (%) |
| Vehicle | - | 0% |
| This compound | 5 | Significant reduction |
| This compound | 10 | Near complete suppression |
Data adapted from in vivo studies which showed that once-daily oral doses of 5 and 10 mg/kg significantly reduced paw swelling compared to vehicle-treated rats.
Table 2: In Vivo Efficacy of BMS-345541 in a Mouse Model of DSS-Induced Colitis
| Treatment Group | Dose (mg/kg, oral) | Mean Clinical Score | Mean Injury Score | Mean Inflammation Score |
| Vehicle | - | 2.5 | 8.52 | 12.33 |
| BMS-345541 | 30 | Effective reduction | Effective reduction | Effective reduction |
| BMS-345541 | 100 | 1.0 | 5.66 | 6.82 |
Data from studies where BMS-345541 was administered orally at 30 and 100 mg/kg, showing effective blocking of clinical and histological endpoints of inflammation.[2][3]
Table 3: In Vivo Efficacy of BMS-345541 in Human Melanoma Xenograft Models in Mice
| Tumor Model | Treatment (75 mg/kg, oral) | Tumor Growth Inhibition (%) |
| SK-MEL-5 | BMS-345541 | 86% |
| A375 | BMS-345541 | 69% |
| Hs 294T | BMS-345541 | 67% |
Data from studies showing that treatment with 75 mg/kg of BMS-345541 effectively inhibited the growth of various melanoma tumors compared to vehicle-treated animals.[3]
Experimental Protocols
Detailed Methodology for a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol provides a general framework. Specific parameters such as mouse strain, DSS concentration, and treatment duration may need to be optimized for your research question.
-
Animal Model: Use 8-12 week old C57BL/6 mice. Allow animals to acclimate for at least one week before the start of the experiment.
-
Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 days. The water should be replaced every 2-3 days.
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., water for oral gavage).
-
Based on existing data for similar compounds, a starting dose could be in the range of 30-100 mg/kg, administered orally once daily.
-
Treatment can be initiated prophylactically (at the same time as DSS administration) or therapeutically (after the onset of clinical signs of colitis).
-
-
Monitoring:
-
Record animal body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect the colon.
-
Measure the colon length and weight.
-
Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.
-
Collect tissue samples for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR) and NF-κB pathway activation (e.g., immunohistochemistry for phospho-p65).
-
Visualizations
Caption: this compound inhibits IKKβ, preventing NF-κB activation.
Caption: Standard workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of IkappaB kinase, BMS-345541, blocks endothelial cell adhesion molecule expression and reduces the severity of dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of Bms-066
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Bms-066, a novel tricyclic inhibitor of IKK2.[1][2] Given that many kinase inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to overcome potential absorption limitations.[3]
Troubleshooting Guide: Low Oral Bioavailability of this compound
Q1: My in vivo studies with this compound are showing low and variable oral bioavailability. What are the potential causes?
Low and variable oral bioavailability of this compound can stem from several factors, primarily related to its physicochemical properties and physiological processes in the gastrointestinal (GI) tract. The most common culprits for poorly soluble compounds like many kinase inhibitors are:
-
Poor Aqueous Solubility: Limited dissolution of this compound in GI fluids is a primary barrier to absorption.[4][5] If the compound does not dissolve, it cannot be absorbed across the intestinal wall.
-
Low Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for significant absorption during its transit time in the GI tract.[6]
-
High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver (hepatic first-pass metabolism) before it reaches systemic circulation.[3]
-
Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing net absorption.
-
Chemical Instability: Degradation of this compound in the acidic environment of the stomach or the enzymatic environment of the intestine can reduce the amount of active drug available for absorption.
To systematically troubleshoot, consider the workflow below.
Caption: A logical workflow for troubleshooting low bioavailability.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q2: What are the primary formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can enhance the bioavailability of poorly soluble drugs.[4][7][8] The choice of strategy depends on the specific properties of this compound. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6][9]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can improve its solubility and dissolution.[8][11]
-
Lipid-Based Formulations: Dissolving this compound in lipids, surfactants, and co-solvents can improve its solubility and facilitate its absorption.[8][12]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[7][12]
Experimental Protocols & Data
Q3: Can you provide a protocol for preparing a nanosuspension of this compound?
Objective: To prepare a this compound nanosuspension to improve its dissolution rate.
Principle: Wet media milling is a common top-down approach to produce drug nanocrystals. The process involves milling the drug in a liquid dispersion medium containing stabilizers.
Protocol: Wet Media Milling
-
Preparation of Suspension:
-
Disperse 1% w/v this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate - SDS).
-
Stir the mixture for 30 minutes to ensure complete wetting of the drug particles.
-
-
Milling:
-
Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). The milling process should be carried out in a temperature-controlled environment to prevent overheating.
-
-
Separation:
-
After milling, separate the nanosuspension from the milling media using a sieve.
-
-
Characterization:
-
Measure the particle size and particle size distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time.
-
Evaluate the dissolution rate of the nanosuspension compared to the unmilled drug.
-
Q4: How do I formulate this compound as an amorphous solid dispersion (ASD)?
Objective: To enhance the aqueous solubility and dissolution of this compound by converting it to its amorphous form within a polymer matrix.
Principle: Solvent evaporation is a common method to produce ASDs. The drug and a polymer are co-dissolved in a common solvent, which is then evaporated, leaving a solid matrix with the drug dispersed in its amorphous state.
Protocol: Solvent Evaporation
-
Solvent Selection: Identify a volatile organic solvent in which both this compound and the chosen polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) are soluble (e.g., methanol, acetone).
-
Solution Preparation:
-
Prepare solutions of this compound and PVP K30 in the selected solvent at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Mix the solutions thoroughly.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept below the boiling point of the solvent.
-
-
Drying:
-
Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
-
Milling and Sieving:
-
Gently mill the dried film to obtain a fine powder and pass it through a sieve to ensure uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of this compound in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the performance of the ASDs with the crystalline drug.
-
Q5: What does a typical in vitro dissolution study for different this compound formulations look like?
An in vitro dissolution study is crucial for comparing the performance of different enabling formulations.
Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.
-
Place a quantity of each formulation (unprocessed this compound, nanosuspension, ASD) equivalent to a specific dose of this compound into a separate vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Hypothetical Dissolution Data for this compound Formulations
| Time (min) | Unprocessed this compound (% Dissolved) | This compound Nanosuspension (% Dissolved) | This compound ASD (1:3 Drug:Polymer) (% Dissolved) |
| 5 | 2 | 35 | 50 |
| 15 | 5 | 60 | 75 |
| 30 | 8 | 85 | 92 |
| 60 | 12 | 95 | 98 |
| 90 | 15 | 96 | 99 |
| 120 | 18 | 97 | 99 |
Q6: How can I assess the permeability of this compound in vitro?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive transcellular permeability.[13]
Protocol: PAMPA
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Donor Compartment: A solution of this compound at a known concentration is added to the wells of the filter plate (donor compartment).
-
Acceptor Compartment: The filter plate is placed in a plate containing buffer solution (acceptor compartment).
-
Incubation: The setup is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of this compound in both the donor and acceptor compartments is measured.
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Hypothetical Permeability Data
| Compound | Apparent Permeability (Pe) (10⁻⁶ cm/s) | Predicted Human Absorption |
| Metoprolol (High Permeability Control) | 25 | High |
| Ranitidine (Low Permeability Control) | 0.5 | Low |
| This compound | 8 | Moderate to High |
Mechanism of Action and Signaling Pathway
Q7: What is the mechanism of action of this compound and what signaling pathway does it inhibit?
This compound is an inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) and also inhibits the Tyk2 pseudokinase.[14][15] IKKβ is a key kinase in the canonical NF-κB signaling pathway. This pathway is crucial for regulating immune and inflammatory responses. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. upm-inc.com [upm-inc.com]
- 11. mdpi.com [mdpi.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results with Bms-066
Welcome to the technical support center for Bms-066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your research with this compound, a dual inhibitor of I-kappa-B kinase beta (IKKβ) and the Tyrosine Kinase 2 (Tyk2) pseudokinase domain.
Troubleshooting Guide: Unexpected Experimental Results
Q1: We observed a paradoxical increase in inflammatory markers in our in vitro cell-based assay after treatment with this compound. What could be the cause?
A1: While this compound is designed to have anti-inflammatory effects by inhibiting the IKKβ pathway, unexpected pro-inflammatory responses can occur under certain conditions. Here are a few potential explanations:
-
Cell-Type Specific Effects: The consequence of IKKβ inhibition can be highly dependent on the cell type.[1] In some cells, NF-κB signaling has anti-inflammatory and tumor suppressor roles.[1] Its inhibition can lead to the spontaneous development of severe inflammatory conditions.[1]
-
Off-Target Effects: Although this compound is highly selective for IKKβ over the closely related IKKα, at higher concentrations it may inhibit other kinases. This could trigger alternative signaling pathways leading to the expression of inflammatory genes.
-
Assay Interference: The compound itself might interfere with the assay components (e.g., antibodies, substrates) leading to false-positive signals. It is recommended to run appropriate vehicle controls and test for assay interference.
Troubleshooting Steps:
-
Confirm the paradoxical effect: Repeat the experiment with a fresh dilution of this compound.
-
Titrate the concentration: Perform a dose-response curve to see if the effect is concentration-dependent.
-
Use a different cell line: Test the effect of this compound on a different cell line known to respond to IKKβ inhibition as expected.
-
Assess off-target activity: If possible, profile the activity of this compound against a broader kinase panel in your experimental system.
Q2: Our in vivo mouse model of inflammatory bowel disease (IBD) treated with this compound showed unexpected liver toxicity. Is this a known effect?
A2: While specific reports on this compound-induced liver toxicity are not widely available, inhibition of the IKKβ pathway has been associated with liver-related adverse events.
-
IKKβ's Role in Liver Homeostasis: IKKβ-deficient mice have been shown to experience severe liver dysfunction and massive hepatocyte apoptosis.[2] This suggests that IKKβ plays a critical role in protecting the liver from injury. Systemic inhibition of IKKβ could therefore lead to hepatotoxicity.
-
Metabolism of this compound: The compound's metabolism in the liver could produce reactive metabolites that are toxic to hepatocytes.
-
Underlying Model Pathology: The specific IBD model used might have a predisposition to liver complications, which are exacerbated by IKKβ inhibition.
Troubleshooting Steps:
-
Perform comprehensive liver function tests: Analyze serum levels of ALT, AST, and bilirubin.
-
Conduct histopathological analysis of the liver: Look for signs of necrosis, apoptosis, and inflammation.
-
Evaluate compound metabolism: If feasible, perform pharmacokinetic and metabolite identification studies.
-
Consider a lower dose: Investigate if a lower, therapeutically effective dose of this compound can be used without inducing liver toxicity.
Q3: We are seeing a discrepancy between the potent in vitro activity of this compound and its modest efficacy in our animal model. What could explain this?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could contribute to this observation with this compound:
-
Pharmacokinetics and Bioavailability: this compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue in vivo.
-
Target Engagement in Vivo: The concentration of this compound reaching the target tissue might not be sufficient to inhibit IKKβ or Tyk2 effectively.
-
Complexity of the In Vivo Model: The pathophysiology of the animal model is far more complex than an in vitro system. Redundant or compensatory signaling pathways may be activated in vivo that are not present in the cell-based assay, thus diminishing the effect of this compound.
-
Dual Inhibitor Profile: The dual inhibition of IKKβ and Tyk2 might lead to complex and potentially opposing effects in a whole organism that are not apparent in a simplified in vitro setting.
Troubleshooting Steps:
-
Conduct pharmacokinetic studies: Determine the plasma and tissue concentrations of this compound over time.
-
Measure target engagement in vivo: If a suitable biomarker exists (e.g., phosphorylation of a downstream target), measure its levels in the target tissue after this compound administration.
-
Optimize the dosing regimen: Experiment with different doses, routes of administration, and dosing frequencies.
-
Re-evaluate the animal model: Ensure the chosen model is appropriate and that the disease pathology is primarily driven by the IKKβ and/or Tyk2 pathways.
Frequently Asked Questions (FAQs)
Q4: What are the known IC50 values for this compound?
A4: this compound has been shown to inhibit IKKβ with an IC50 of 9 nM and the Tyk2 pseudokinase domain with an IC50 of 72 nM.
Q5: How selective is this compound for IKKβ over other kinases?
A5: this compound is highly selective for IKKβ, showing over 500-fold selectivity against the closely related IKKα. When tested against a panel of 155 other kinases at a concentration of 10 µM, only six were inhibited by more than 75%.
Q6: What are the potential off-target effects of this compound?
A6: Based on its dual inhibitory nature and the broader effects of targeting the IKKβ and Tyk2 pathways, potential off-target or unexpected effects could include:
-
Paradoxical inflammation: As discussed in the troubleshooting guide.[1]
-
Immunosuppression: Inhibition of Tyk2 can affect cytokine signaling, potentially leading to an increased risk of infections. However, selective Tyk2 inhibition is generally associated with a better safety profile than pan-JAK inhibitors.[3]
-
Gastrointestinal issues: Diarrhea and nausea have been reported with other Tyk2 inhibitors.[4]
-
Skin-related adverse events: Acne and other skin rashes have been observed with Tyk2 inhibitors.[5]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. IKKα |
| IKKβ | 9 | >500-fold |
| Tyk2 (pseudokinase domain) | 72 | N/A |
Table 2: Potential Adverse Events Associated with IKKβ and Tyk2 Inhibition
| Target Pathway | Potential Unexpected Adverse Events |
| IKKβ | Paradoxical pro-inflammatory effects[1], Liver toxicity[2], Increased apoptosis |
| Tyk2 | Nasopharyngitis[4], Headache[4], Diarrhea[4], Nausea[4], Acne/Skin rash[5] |
Experimental Protocols
Protocol 1: Representative In Vivo Mouse Model of Inflammatory Bowel Disease (DSS-induced colitis)
This protocol is a general representation and should be optimized for specific experimental goals.
-
Animals: Use 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[6]
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., by gavage) at the desired dose once or twice daily, starting from day 0 of DSS administration.
-
A vehicle control group should be included.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Endpoint Analysis (Day 7-10):
-
Euthanize mice and collect the colon.
-
Measure colon length and weight.
-
Perform histological analysis of colon sections to assess inflammation, ulceration, and crypt damage.
-
Collect tissue for biomarker analysis (e.g., myeloperoxidase activity, cytokine levels).
-
Protocol 2: In Vitro IKKβ Inhibition Assay (Cell-based)
-
Cell Line: Use a human cell line known to have an active NF-κB pathway, such as THP-1 monocytes.
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Treatment:
-
Seed cells in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as lipopolysaccharide (LPS) (1 µg/mL), for 30 minutes.
-
-
Endpoint Analysis:
-
Lyse the cells and perform a Western blot to detect the levels of phosphorylated IκBα (the direct substrate of IKKβ) and total IκBα.
-
Alternatively, use an ELISA-based assay to quantify the levels of a downstream inflammatory cytokine, such as TNF-α, in the cell culture supernatant.
-
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of IκBα phosphorylation or TNF-α production.
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: this compound allosterically inhibits Tyk2 signaling.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAD Reading Room | Real Promise for TYK2 Inhibitors | MedPage Today [medpagetoday.com]
- 5. grappanetwork.org [grappanetwork.org]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Technical Support Center: Minimizing Toxicity of Novel IKK2 Inhibitors (e.g., BMS-066) in Animal Models
Disclaimer: The following information is intended as a general guidance for researchers working with novel IKKβ (IKK2) inhibitors, using BMS-066 as a representative example. As specific toxicity data for this compound in the public domain is limited, this guide is based on the known class-effects of IKKβ/NF-κB inhibitors and general principles of toxicology in animal models. Researchers should always consult relevant literature and adhere to institutional and national guidelines for animal experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other IKK2 inhibitors?
A1: this compound is a novel tricyclic inhibitor of the IκB kinase β (IKKβ or IKK2) subunit.[1] IKKβ is a critical component of the canonical NF-κB signaling pathway. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and other target genes.[1][2]
Q2: What are the potential on-target toxicities associated with IKK2 inhibition in animal models?
A2: The NF-κB pathway plays a crucial role in normal physiological processes, including immune responses, inflammation, cell survival, and development.[1][3] Therefore, inhibition of IKK2 can lead to on-target toxicities such as:
-
Immunosuppression: By inhibiting a key inflammatory pathway, IKK2 inhibitors can increase susceptibility to infections.[4]
-
Gastrointestinal Toxicity: The NF-κB pathway is important for maintaining the integrity of the intestinal epithelium. Its inhibition may lead to inflammation, ulceration, or increased sensitivity to other insults.[5][6]
-
Hepatotoxicity: IKKβ knockout mice have shown severe liver dysfunction, and liver toxicity has been a concern in clinical trials of some IKKβ inhibitors.[5][6]
-
Impaired Tissue Repair: As NF-κB is involved in cellular proliferation and survival, its inhibition might delay wound healing or tissue regeneration.
Q3: What are the potential off-target toxicities of kinase inhibitors like this compound?
A3: Kinase inhibitors can sometimes bind to other kinases besides their intended target, leading to off-target effects.[1][2] These are compound-specific and can be diverse. Common off-target toxicities observed with kinase inhibitors in general include:
-
Cardiovascular effects
-
Renal toxicity
-
Dermatological reactions
-
Hematological abnormalities
Early in vitro kinase profiling can help identify potential off-target activities.
Q4: How can I design a study to monitor for potential toxicities of an IKK2 inhibitor?
A4: A well-designed toxicity study should include:
-
Dose-range finding studies: To determine the maximum tolerated dose (MTD).
-
Regular clinical observations: Including monitoring of body weight, food and water intake, and general animal demeanor.
-
Hematology and clinical chemistry: To assess for effects on blood cells, liver and kidney function.
-
Gross pathology and histopathology: Of key organs at the end of the study to identify any tissue damage.
-
Specialized assessments: Depending on the expected target organ toxicities, additional evaluations like immunological function tests may be warranted.
Troubleshooting Guides
Issue 1: Unexpected weight loss or reduced food intake in treated animals.
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity | - Reduce the dose or dosing frequency.- Consider a different vehicle for administration.- Perform a thorough gross and histopathological examination of the GI tract. |
| Systemic Toxicity | - Analyze blood samples for markers of liver or kidney damage.- Assess for signs of infection due to potential immunosuppression. |
| Palatability of the Formulation (for oral dosing) | - If possible, try to improve the taste of the formulation or use gavage for precise dosing. |
Issue 2: Elevated liver enzymes (e.g., ALT, AST) in blood samples.
| Potential Cause | Troubleshooting Steps |
| Direct Hepatotoxicity | - Lower the dose of the inhibitor.- Co-administer a hepatoprotective agent (use with caution and proper justification).- Conduct a detailed histopathological analysis of the liver. |
| Off-target Kinase Inhibition | - Review the in vitro kinase selectivity profile of the compound, if available. |
| Activation of Apoptosis in Liver Cells | - NF-κB is known to have anti-apoptotic functions in the liver. Its inhibition can sensitize hepatocytes to apoptosis.[3] |
Issue 3: Signs of infection in treated animals.
| Potential Cause | Troubleshooting Steps |
| Immunosuppression (On-target effect) | - House animals in a specific pathogen-free (SPF) environment.- Prophylactically treat with broad-spectrum antibiotics if infections are a recurring issue and are not a confounding factor for the primary study endpoint.- Evaluate immune cell populations and function (e.g., through flow cytometry). |
Data Presentation
Table 1: Hypothetical Dose-Response Relationship for an IKK2 Inhibitor in a Rodent Model
| Dose (mg/kg/day) | Body Weight Change (%) | ALT (U/L) | Creatinine (mg/dL) | Spleen Weight (g) |
| Vehicle Control | +5.2 | 35 ± 5 | 0.4 ± 0.1 | 0.5 ± 0.05 |
| 10 | +4.8 | 40 ± 7 | 0.4 ± 0.1 | 0.45 ± 0.04 |
| 30 | +1.5 | 85 ± 15 | 0.5 ± 0.1 | 0.38 ± 0.03 |
| 100 | -8.7 | 250 ± 40 | 0.9 ± 0.2 | 0.25 ± 0.02 |
*Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± SD.
Table 2: Suggested Monitoring Parameters for Preclinical Toxicity Studies of IKK2 Inhibitors
| Parameter | Frequency | Rationale |
| Clinical Signs & Mortality | Daily | General health assessment. |
| Body Weight | Twice weekly | Indicator of general health and toxicity. |
| Food & Water Consumption | Weekly (or more frequently if issues arise) | To assess for anorexia or other metabolic disturbances. |
| Hematology | At termination (and interim if needed) | To evaluate for effects on red and white blood cells, and platelets. |
| Serum Clinical Chemistry | At termination (and interim if needed) | To assess liver (ALT, AST, ALP, Bilirubin) and kidney (BUN, Creatinine) function. |
| Gross Pathology | At termination | Macroscopic examination of all organs. |
| Histopathology | At termination | Microscopic examination of key organs (liver, kidney, spleen, thymus, GI tract, heart, lungs, etc.). |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration and Monitoring in a Rodent Model
-
Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Randomization: Randomize animals into treatment groups.
-
Formulation Preparation: Prepare the IKK2 inhibitor formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer the formulation orally via gavage once daily for the duration of the study.
-
Clinical Monitoring: Observe animals daily for any clinical signs of toxicity. Record body weights twice weekly.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or other approved methods for hematology and clinical chemistry analysis.
-
Necropsy and Tissue Collection: Perform a full necropsy. Collect and weigh key organs. Preserve tissues in 10% neutral buffered formalin for histopathological examination.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a preclinical toxicity study of a novel compound.
Caption: Decision tree for troubleshooting adverse events in animal studies.
References
- 1. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
BMS-066 Dose-Response Curve Optimization: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-066. Our aim is to help you optimize your dose-response experiments for accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My dose-response curve for this compound shows high variability between replicates. What are the possible causes and solutions?
A1: High variability in dose-response assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell-Based Assay Checklist:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Stressed or unevenly distributed cells can lead to inconsistent responses.
-
Reagent Preparation and Addition: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. When adding reagents to your assay plate, be consistent with your technique to avoid variations in volume.
-
Incubation Times: Adhere strictly to the optimized incubation times for cell treatment and subsequent assay steps.
-
-
Biochemical Assay Checklist:
-
Enzyme/Substrate Concentration: Use concentrations of the kinase (e.g., IKKβ) and its substrate that are in the linear range of the assay.
-
Buffer Composition: Ensure the buffer conditions (pH, salt concentration) are optimal for enzyme activity and compound stability.
-
Q2: I am not observing any inhibition of my target, even at high concentrations of this compound. What should I check?
A2: If this compound does not show inhibitory activity in your assay, consider the following:
-
Compound Integrity: Verify the identity and purity of your this compound stock. If possible, confirm its activity in a validated, sensitive assay system.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the inhibitory activity of this compound. Consider optimizing the assay conditions, such as enzyme or substrate concentrations, to enhance the signal-to-noise ratio.
-
Target Relevance: Confirm that the target in your assay system (e.g., the specific kinase) is indeed a target of this compound. This compound is a known inhibitor of IKKβ and the Tyk2 pseudokinase domain.[1]
Q3: The IC50 value I'm getting for this compound is significantly different from the published values. Why might this be?
A3: Discrepancies in IC50 values can arise from differences in experimental conditions. Refer to the table below for published IC50 values and compare the associated experimental details with your protocol.
-
Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays are typically higher than those from biochemical assays due to factors like cell permeability and off-target effects.
-
Assay-Specific Parameters: Variations in parameters such as substrate concentration (especially ATP in kinase assays), cell type, and incubation time can all influence the apparent IC50.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of I-kappa B kinase subunit beta (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2).[1][2] By inhibiting IKKβ, this compound blocks the activation of the NF-κB signaling pathway. Its interaction with the Tyk2 pseudokinase domain can interfere with Tyk2-dependent signaling.[2]
Q2: What are the recommended starting concentrations for a this compound dose-response experiment?
A2: Based on its reported IC50 values, a good starting point for a 10-point dose-response curve would be to use a concentration range that brackets the expected IC50. For example, for IKKβ inhibition, you could start from 1 µM and perform 1:3 serial dilutions down to the picomolar range.
Q3: How should I prepare my stock solution of this compound?
A3: The solubility of this compound may vary depending on the solvent. It is crucial to consult the manufacturer's datasheet for the recommended solvent. For most small molecule inhibitors, DMSO is a common choice for creating a high-concentration stock solution. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against its primary targets.
| Target | Assay Type | IC50 (nM) | Reference |
| IKKβ | Biochemical | 9 | [1] |
| Tyk2 (pseudokinase domain) | Biochemical | 72 | [1] |
| LPS-induced TNFα release | Human PBMCs | ~200 | [1] |
Experimental Protocols
In Vitro IKKβ Kinase Assay
This protocol provides a general framework for determining the IC50 of this compound against IKKβ.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant IKKβ and a suitable substrate (e.g., a peptide substrate like IκBα) in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the IKKβ and substrate solution to the wells.
-
Incubate for a predetermined time at the optimal temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ or fluorescence for Z'-LYTE™).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
IKKβ Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Dose-Response Curve Generation
Caption: A typical workflow for a cell-based dose-response assay.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common dose-response issues.
References
Technical Support Center: Overcoming Resistance to BMS-066 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BMS-066 in cell lines.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential this compound resistance in your cell line experiments.
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound
Symptoms:
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A gradual or sudden increase in the IC50 value of this compound is observed.
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The cell line, which was previously sensitive, now shows reduced responsiveness to this compound treatment.
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Downstream signaling pathways (e.g., NF-κB) are not inhibited as expected after this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Action | Experimental Protocol |
| Target Alteration | Investigate mutations or amplification of the IKKB or TYK2 genes. | Protocol 1: Gene Sequencing and Copy Number Variation (CNV) Analysis |
| Bypass Pathway Activation | Screen for the activation of alternative pro-survival signaling pathways. | Protocol 2: Phospho-Kinase Array |
| Drug Efflux | Assess the expression and activity of drug efflux pumps. | Protocol 3: Efflux Pump Activity Assay |
| Incorrect Drug Concentration or Stability | Verify the concentration and integrity of your this compound stock. | Perform a dose-response experiment with a fresh batch of this compound. |
| Cell Line Contamination or Misidentification | Authenticate your cell line. | Perform Short Tandem Repeat (STR) profiling. |
Logical Troubleshooting Workflow:
Here is a decision-making workflow to guide your troubleshooting process when you observe a loss of this compound efficacy.
Caption: Troubleshooting workflow for decreased this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of IKKβ and the pseudokinase domain of Tyk2.[1] IKKβ is a key kinase in the canonical NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling. By inhibiting these targets, this compound can modulate inflammatory responses and potentially impact cancer cell survival.
Signaling Pathway of this compound Action:
Caption: this compound inhibits both the NF-κB and JAK-STAT signaling pathways.
Q2: My cell line shows high intrinsic resistance to this compound. What could be the reason?
Intrinsic resistance can occur in cancer cells that have not been previously exposed to the drug. Potential reasons include:
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Pre-existing mutations: The cell line may harbor mutations in IKKB or TYK2 that prevent this compound binding.
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Alternative pathway reliance: The cells might depend on signaling pathways for survival that are not targeted by this compound.
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High expression of drug efflux pumps: The cells may actively pump this compound out, preventing it from reaching its intracellular targets.
Q3: How can I develop a this compound resistant cell line for my research?
Developing a drug-resistant cell line is a common method to study resistance mechanisms. This is typically achieved by long-term culture of the parental cell line in the presence of gradually increasing concentrations of this compound.
Experimental Workflow for Developing a Resistant Cell Line:
Caption: Workflow for generating a this compound resistant cell line.
Q4: What are the potential mechanisms of acquired resistance to this compound?
Acquired resistance develops after a period of successful treatment. While specific mechanisms for this compound are not yet widely reported, based on resistance to other kinase inhibitors, likely mechanisms include:
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Secondary mutations in the target: Mutations in the drug-binding sites of IKKβ or the Tyk2 pseudokinase domain can reduce the binding affinity of this compound.
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Gene amplification: Increased copy number of the IKKB or TYK2 genes can lead to higher protein expression, requiring higher drug concentrations for inhibition.
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Activation of bypass signaling pathways: Cancer cells can adapt by upregulating parallel survival pathways to circumvent the inhibition of the NF-κB and JAK-STAT pathways.[2]
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Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased removal of this compound from the cell.
Q5: How can I overcome this compound resistance in my cell line experiments?
Strategies to overcome resistance often involve combination therapies.[3]
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Combine with inhibitors of bypass pathways: If a bypass pathway is identified, using a second inhibitor targeting that pathway can restore sensitivity.
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Use efflux pump inhibitors: If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor may increase the intracellular concentration of this compound.
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Target downstream effectors: Inhibiting proteins further downstream in the NF-κB or JAK-STAT pathways may be effective even if the upstream targets are resistant.
Experimental Protocols
Protocol 1: Gene Sequencing and Copy Number Variation (CNV) Analysis
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Isolate Genomic DNA: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: Design primers to amplify the coding regions of the IKKB and TYK2 genes.
-
Sanger Sequencing: Sequence the PCR products to identify any potential mutations in the resistant cell line compared to the parental line.
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Quantitative PCR (qPCR) for CNV: Design primers and probes for a region within the IKKB and TYK2 genes and a reference gene (e.g., GAPDH). Perform qPCR to determine the relative copy number of the target genes in the resistant cells compared to the parental cells.
Protocol 2: Phospho-Kinase Array
-
Prepare Cell Lysates: Culture parental and resistant cell lines with and without this compound treatment. Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
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Array Incubation: Incubate the lysates with a phospho-kinase array membrane according to the manufacturer's instructions. These arrays contain antibodies against a wide range of phosphorylated kinases.
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Detection and Analysis: Detect the signals and quantify the spot intensities. Compare the phosphorylation status of various kinases between the parental and resistant lines to identify upregulated pathways in the resistant cells.
Protocol 3: Efflux Pump Activity Assay
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Dye Loading: Incubate both parental and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 or Calcein-AM).
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Inhibitor Treatment: Treat a subset of cells with a known ABC transporter inhibitor (e.g., Verapamil or PSC833).
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Flow Cytometry Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the resistant cells compared to the parental cells, which is reversible by an inhibitor, indicates increased efflux pump activity.
Quantitative Data Summary
The following table provides an example of how to present quantitative data when comparing parental and resistant cell lines. The values presented are for illustrative purposes.
| Parameter | Parental Cell Line | This compound Resistant Cell Line |
| This compound IC50 (nM) | 50 | 1500 |
| IKKB Gene Copy Number (Relative to Parental) | 1.0 | 4.2 |
| TYK2 Gene Mutation | None | T674I |
| p-AKT (Ser473) Level (Relative to Untreated Parental) | 0.2 | 1.5 (in presence of this compound) |
| Rhodamine 123 Efflux (Relative to Parental) | 1.0 | 3.5 |
References
Bms-066 inconsistent results in repeated experiments
Welcome to the technical support center for BMS-066. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of IκB kinase β (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2).[1][2] It has demonstrated high selectivity for IKKβ over the related IKKα.[2] By inhibiting these targets, this compound can modulate inflammatory signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.[3] It should be stored in a dry, dark place.[3]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO but not in water.[3] For in vitro experiments, stock solutions should be prepared in DMSO.
Q4: What is the shelf life of this compound?
A4: If stored properly, this compound has a shelf life of over two years.[3]
Q5: Can this compound be used in animal models?
A5: Yes, this compound has been used in mouse and rat models of inflammatory diseases.[2][4] It has been administered orally in these studies.[2][4]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected IC50 value or lack of inhibitory effect.
Q: My in vitro experiments with this compound are showing a weaker than expected inhibitory effect or a higher IC50 value. What could be the cause?
A: Several factors could contribute to this issue. Consider the following troubleshooting steps:
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Compound Precipitation: this compound is insoluble in water.[3] When diluting your DMSO stock solution into aqueous cell culture media, the compound may precipitate, reducing its effective concentration.
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Recommendation: Visually inspect your final dilutions for any signs of precipitation. Consider using a lower final concentration of DMSO (typically ≤ 0.1%) and ensure rapid and thorough mixing when adding the compound to the media. You may also explore the use of a surfactant like Tween 80, if compatible with your assay.
-
-
Improper Storage: Although stable, improper long-term storage or frequent freeze-thaw cycles of the DMSO stock solution can lead to degradation.
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Recommendation: Aliquot your DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Ensure storage at -20°C for long-term use.[3]
-
-
Cell Density and Health: The density and health of your cells can significantly impact the outcome of the experiment. Over-confluent or unhealthy cells may respond differently to stimuli and inhibitors.
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Recommendation: Ensure consistent cell seeding densities and maintain a healthy, logarithmically growing cell culture. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your experiment.
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Assay-Specific Conditions: The concentration of the stimulating agent (e.g., LPS or a cytokine) and the incubation time can influence the apparent potency of the inhibitor.
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Recommendation: Optimize the concentration of your stimulus to elicit a sub-maximal response, which will provide a better window for observing inhibition. Also, optimize the incubation time with this compound.
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Issue 2: High variability between replicate wells or experiments.
Q: I am observing significant variability in my results between replicate wells and across different experimental days. How can I improve consistency?
A: High variability often points to inconsistencies in experimental technique or reagents.
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Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stock solutions, can lead to large variations in the final compound concentration.
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Recommendation: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, ensure thorough mixing between each step.
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Cell Plating Uniformity: Uneven distribution of cells in multi-well plates can result in variability.
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Recommendation: Ensure your cell suspension is homogenous before and during plating. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
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Reagent Consistency: Variations in media, serum, or stimulating agents between experiments can introduce variability.
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Recommendation: Use the same batch of reagents (media, serum, etc.) for a set of related experiments. If you must use a new batch, perform a bridging experiment to ensure consistency.
-
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Edge Effects in Multi-Well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate solutes and affect cell growth and response.
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Recommendation: To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile water or media.
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Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC50 (IKKβ) | 9 nM | In vitro enzyme assay | [2] |
| IC50 (Tyk2 pseudokinase) | 72 nM | In vitro assay | [2] |
| IC50 (LPS-stimulated cytokine production) | ~200 nM | Human peripheral blood mononuclear cells | [2] |
| Oral Dose (Rat Adjuvant-Induced Arthritis Model) | 5 and 10 mg/kg, once daily | Male Lewis rats | [2] |
| Oral Dose (Mouse Collagen-Induced Arthritis Model) | Not specified, twice daily administration | Male DBA/1 mice | [2] |
| Oral Dose (Mouse Inflammatory Bowel Disease Model) | Efficacious when dosed orally | Mice | [3][4] |
Experimental Protocols
Protocol: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol provides a general framework for assessing the inhibitory activity of this compound on cytokine production in primary human cells.
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Isolation of PBMCs:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
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Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine) and perform a cell count and viability assessment.
-
-
Cell Plating:
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (1 x 10^5 cells/well).
-
-
Compound Preparation and Addition:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve 2X the final desired concentrations.
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Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
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Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Stimulation:
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Prepare a 4X solution of Lipopolysaccharide (LPS) in complete RPMI-1640 medium (e.g., 40 ng/mL for a final concentration of 10 ng/mL).
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Add 50 µL of the LPS solution to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
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The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
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Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
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After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Analysis:
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Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, LPS-stimulated control.
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Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Tyk2/STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Bms-066 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Bms-066 in Dimethyl Sulfoxide (DMSO). It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Long-Term Stability of this compound in DMSO
Proper storage and handling of this compound stock solutions in DMSO are critical for maintaining the compound's integrity and obtaining reproducible experimental results. This section provides data on the stability of this compound under various storage conditions.
Quantitative Stability Data
The following table summarizes the expected stability of this compound in DMSO at different storage temperatures. This data is illustrative and based on general stability guidelines for small molecules. For critical applications, it is recommended to perform in-house stability assessments.
| Storage Temperature | Duration | Expected Purity (%) | Analysis Method |
| -80°C | 6 months | >98% | HPLC |
| -80°C | 12 months | >95% | HPLC |
| -20°C | 1 month | >98% | HPLC |
| -20°C | 3 months | ~90-95% | HPLC |
| 4°C | 1 week | >95% | HPLC |
| Room Temperature | 24 hours | >97% | HPLC |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected or inconsistent experimental results | 1. Compound Degradation: Improper storage of the DMSO stock solution. 2. Inaccurate Concentration: Errors in initial weighing or dilution. 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -80°C for long-term use and at -20°C for short-term use.[1] 2. Prepare Fresh Aliquots: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Perform Quality Control: If degradation is suspected, analyze the stock solution's purity using HPLC. |
| Precipitation observed in the stock solution | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in DMSO, especially at lower temperatures. 2. Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. | 1. Gentle Warming: Warm the solution to 37°C and vortex gently to redissolve the precipitate. 2. Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO. 3. Store Properly: Keep DMSO containers tightly sealed to minimize moisture absorption. |
| Precipitation upon dilution into aqueous buffer/media | 1. Poor Aqueous Solubility: this compound may have limited solubility in aqueous solutions. 2. High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility. | 1. Stepwise Dilution: Perform serial dilutions to gradually decrease the DMSO concentration. 2. Increase Final DMSO Concentration: Ensure the final DMSO concentration in the assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. 3. Use of Surfactants: Consider the use of a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 in the final dilution buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
A1: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are expected to be stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to 1 month.[1] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: How should I prepare my this compound stock solution in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in high-purity, anhydrous DMSO to the desired concentration. Ensure the powder is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve 3.794 mg of this compound in 1 mL of DMSO.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% is generally recommended, with many cell lines tolerating up to 1%. It is crucial to include a vehicle control (DMSO at the same final concentration) in your experiments.
Q4: Can I store my diluted this compound working solutions?
A4: It is not recommended to store diluted working solutions in aqueous buffers or cell culture media for extended periods. These solutions are more prone to degradation and precipitation. It is best practice to prepare fresh working solutions from the frozen DMSO stock for each experiment.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol outlines a general method for determining the stability of this compound in DMSO over time.
1. Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
2. Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
3. HPLC Analysis (Time Point Zero):
-
Immediately after preparation, take one aliquot for the initial analysis (T=0).
-
Dilute the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the peak area and retention time of the this compound peak. This will serve as the baseline for purity.
4. Subsequent HPLC Analyses:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis as described in step 3.
-
Analyze the sample and record the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage remaining against time for each storage condition to visualize the degradation profile.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
This compound Signaling Pathway Inhibition
This compound is an inhibitor of IκB kinase β (IKKβ) and Tyrosine kinase 2 (Tyk2).
IKKβ/NF-κB Signaling Pathway
Caption: this compound inhibits IKKβ, preventing NF-κB activation and gene transcription.
Tyk2/STAT Signaling Pathway
Caption: this compound inhibits Tyk2, preventing STAT phosphorylation and downstream signaling.
References
Validation & Comparative
A Comparative Guide to IKKβ Inhibitors: BMS-066 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IKKβ inhibitor BMS-066 with other notable inhibitors of the same target: BMS-345541, MLN120B, and BI605906. The information is compiled from various studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction to IKKβ Inhibition
IκB kinase β (IKKβ) is a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1] This pathway plays a central role in regulating inflammatory responses, cell survival, and immune functions.[2][3] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[4] As a key mediator of this pathway, IKKβ has become a significant target for therapeutic intervention. This guide focuses on the comparative analysis of this compound, a potent IKKβ inhibitor, against other well-characterized inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and other selected IKKβ inhibitors. Data is compiled from multiple sources and experimental conditions may vary.
Table 1: In Vitro Kinase Inhibition
| Compound | IKKβ IC50 | IKKα IC50 | Selectivity (IKKα/IKKβ) | Other Notable Targets (IC50) |
| This compound | 9 nM[5] | >4500 nM[5] | >500-fold[5] | Tyk2 (72 nM)[5] |
| BMS-345541 | 300 nM[6] | 4000 nM[6] | ~13-fold[6][7] | - |
| MLN120B | 5-10 µM (in MM cells)[8] | - | >50-fold[7] | - |
| BI605906 | 50 nM[9] / 380 nM[1][2] | >10 µM[9] | >300-fold[7] | IGF1 receptor (7.6 µM)[1] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Table 2: Cellular Activity
| Compound | Assay | Cell Type | IC50 / Effect |
| This compound | LPS-stimulated cytokine production | Human PBMCs | ~200 nM[5] |
| Inhibition of IκBα phosphorylation | LPS-stimulated cells | ~200 nM[5] | |
| BMS-345541 | LPS-stimulated cytokine production (TNFα, IL-1β, IL-6, IL-8) | THP-1 cells | 1-5 µM[6] |
| Inhibition of IκBα phosphorylation | THP-1 cells | ~4 µM[10] | |
| MLN120B | Inhibition of RANTES and MCP-1 production | Human Fibroblast-Like Synoviocytes (HFLS) | 0.7-1.8 µM[4] |
| BI605906 | Inhibition of IκBα phosphorylation | HeLa cells | EC50 = 0.9 µM[9] |
| Inhibition of ICAM-1 expression | HeLa cells | EC50 = 0.7 µM[9] |
In Vivo Efficacy
This compound has demonstrated efficacy in a mouse model of inflammatory bowel disease.[8][11]
BMS-345541 has shown dose-dependent efficacy in a mouse collagen-induced arthritis (CIA) model, where it blocked both joint inflammation and destruction.[12] Peroral administration of BMS-345541 also dose-dependently inhibited the production of serum TNFα following a lipopolysaccharide (LPS) challenge in mice.[6]
BI605906 showed dose-responsive efficacy in a rat model of collagen-induced arthritis, with efficacy comparable to the anti-TNFα standard etanercept at a dose of 60 mg/kg.[9]
MLN120B has been shown to inhibit the growth of multiple myeloma cells in a SCID-hu mouse model.[13]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures involved in the characterization of these inhibitors, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by IKKβ inhibitors.
Caption: A generalized workflow for an in vitro IKKβ kinase inhibitor screening assay.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of IKKβ inhibitors. Specific details may vary between studies.
In Vitro IKKβ Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of IKKβ.
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Reagent Preparation: Recombinant human IKKβ enzyme, a suitable substrate (e.g., a peptide derived from IκBα), ATP, and the test inhibitor are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2).
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Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. The test inhibitor at various concentrations is pre-incubated with the IKKβ enzyme.
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Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
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Incubation: The reaction mixture is incubated for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
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Signal Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[3] This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
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Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
LPS-Stimulated Cytokine Production in Human PBMCs
This cellular assay assesses the ability of an inhibitor to block the inflammatory response in primary human immune cells.
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Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using density gradient centrifugation.
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Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
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Inhibitor Treatment: The cells are pre-treated with various concentrations of the IKKβ inhibitor (e.g., this compound) for a short period (e.g., 30-60 minutes).
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Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response and cytokine production.[14]
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Incubation: The cells are incubated for a defined period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.
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Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.
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Data Analysis: The IC50 value for the inhibition of cytokine production is determined from the dose-response curve.
Mouse Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the therapeutic efficacy of anti-inflammatory compounds in a model of rheumatoid arthritis.
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Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1J) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[15] A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.[15]
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Inhibitor Administration: The test inhibitor (e.g., BMS-345541) is administered to the mice, typically orally, on a daily basis.[12] Treatment can be prophylactic (starting before the onset of disease) or therapeutic (starting after the onset of clinical symptoms).[12][16]
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Clinical Assessment: The mice are monitored regularly for the incidence and severity of arthritis. Clinical signs such as paw swelling are measured, and a clinical score is assigned to each paw.[15]
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Histological Analysis: At the end of the study, the joints are collected, and histological analysis is performed to assess the degree of inflammation, cartilage damage, and bone erosion.
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Biomarker Analysis: In some studies, biomarkers of inflammation, such as the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β) in the joint tissue, are measured.[12]
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Data Analysis: The efficacy of the inhibitor is determined by comparing the clinical scores, histological parameters, and biomarker levels between the treated and vehicle control groups.
Conclusion
This compound is a highly potent and selective IKKβ inhibitor with an IC50 in the low nanomolar range and over 500-fold selectivity against the closely related IKKα.[5] Its dual activity against Tyk2 may offer a unique therapeutic profile.[5] In comparison, BMS-345541 is a well-characterized allosteric inhibitor with moderate selectivity for IKKβ over IKKα.[6][7] MLN120B and BI605906 are also potent and selective IKKβ inhibitors that have demonstrated efficacy in preclinical models.[7][9][13] The choice of inhibitor will depend on the specific requirements of the research, including the desired potency, selectivity profile, and the biological system being investigated. This guide provides a starting point for researchers to make an informed decision based on the available data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel IKKα inhibitor, noraristeromycin, blocks the chronic inflammation associated with collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of BMS-066 for the Tyk2 Pseudokinase Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), a newer class of inhibitors targets the less conserved pseudokinase domain (JH2), offering the potential for greater selectivity. This guide provides a comprehensive comparison of BMS-066, an early-generation Tyk2 pseudokinase inhibitor, with its more advanced successor, deucravacitinib (BMS-986165), and other established JAK inhibitors that act on the catalytic domain. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activity and binding affinities of this compound and comparator compounds. This quantitative data, derived from various biochemical and cellular assays, highlights the distinct selectivity profiles of pseudokinase- and catalytic domain-targeted inhibitors.
Table 1: Biochemical Potency and Selectivity of Tyk2 Pseudokinase Inhibitors
| Compound | Target Domain | Assay Type | IC50 / Kd / Ki (nM) | Reference |
| This compound | Tyk2 JH2 | Probe Displacement | 72 | [1][2] |
| IKKβ | Enzymatic | 9 | [1][2] | |
| Deucravacitinib (BMS-986165) | Tyk2 JH2 | Probe Displacement | 0.2 - 1.0 | [3] |
| Tyk2 JH2 | Binding Affinity (Ki) | 0.02 | ||
| JAK1 JH2 | Binding Affinity | 1.0 |
Note: IC50 is the half-maximal inhibitory concentration, Kd is the dissociation constant, and Ki is the inhibition constant. A lower value indicates higher potency.
Table 2: Cellular Functional Potency of Tyk2 and JAK Inhibitors
| Compound | IL-23 Stimulated Reporter Assay (IC50, nM) | IL-12/IFNγ Release in Whole Blood (IC50, nM) | IL-2 (JAK1/3) Induced pSTAT5 in Whole Blood (IC50, nM) | TPO (JAK2) Induced pSTAT3 in Whole Blood (IC50, nM) | Reference |
| This compound | 1020 | - | - | - | [1][2] |
| Deucravacitinib (BMS-986165) | 2-14 (IL-23/IL-12/IFN-α signaling) | 40 | 1646 | >10,000 | [3] |
| Tofacitinib | - | 5059 | 17 | 217 | |
| Baricitinib | - | 2351 | 11 | 32 | |
| Upadacitinib | - | 3685 | 7.8 | 41 |
Note: These cellular assays measure the functional consequences of kinase inhibition within a cellular context.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the Tyk2 signaling pathway and the workflows of key experimental assays used to validate inhibitor specificity.
Caption: Tyk2 Signaling Pathway and Point of Inhibition.
Caption: Ligand Displacement Assay Workflow.
Caption: Phospho-STAT Flow Cytometry Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment of inhibitor specificity and potency.
Tyk2 Pseudokinase (JH2) Ligand Displacement Assay
This biochemical assay quantifies the ability of a test compound to displace a known fluorescent or radiolabeled ligand from the Tyk2 JH2 domain.
Principle: The assay is based on the principle of competitive binding. A fluorescently or radiolabeled probe with a known affinity for the Tyk2 JH2 domain is incubated with the purified pseudokinase domain. In the presence of a competing test compound, the binding of the probe is reduced, leading to a change in the detected signal.
Methodology (Fluorescence Polarization):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO.
-
Dilute the recombinant human Tyk2 JH2 protein and a fluorescently labeled probe (e.g., JH2 probe 1) to their optimal concentrations in the assay buffer.
-
Create a serial dilution of the test compound.
-
-
Assay Procedure:
-
In a 384-well microplate, add the diluted test compound.
-
Add the diluted Tyk2 JH2 protein to all wells except the "no enzyme" control.
-
Add the fluorescent probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) using a microplate reader.
-
The FP signal is inversely proportional to the amount of probe displaced by the test compound.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Phospho-STAT (pSTAT) Assay by Flow Cytometry
This cell-based functional assay measures the inhibition of cytokine-induced STAT phosphorylation in immune cells.
Principle: Tyk2 is a critical mediator of signaling downstream of certain cytokine receptors. Cytokine stimulation leads to the phosphorylation of STAT proteins. The ability of an inhibitor to block this phosphorylation event is a measure of its functional activity in a cellular context.
Methodology:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Resuspend the cells in an appropriate culture medium.
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Aliquot the cells into a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with a specific cytokine (e.g., IL-12 or IFNα) to induce Tyk2-dependent STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Stop the stimulation by fixing the cells with a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a detergent-based permeabilization buffer (e.g., methanol or saponin) to allow intracellular antibody staining.
-
-
Antibody Staining and Flow Cytometry:
-
Stain the cells with a fluorescently conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT4 for IL-12 stimulation).
-
Co-stain with antibodies against cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration compared to the cytokine-stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The validation of this compound and other Tyk2 inhibitors relies on a combination of biochemical and cellular assays. The data presented in this guide demonstrates that targeting the Tyk2 pseudokinase domain, as is the case with this compound and its successor deucravacitinib, can achieve a high degree of selectivity over other JAK family members. This is in contrast to traditional JAK inhibitors that target the more conserved ATP-binding site and often exhibit broader activity across the JAK family. The detailed experimental protocols provided herein offer a framework for researchers to rigorously assess the specificity and functional consequences of Tyk2 inhibition in their own studies, contributing to the development of more targeted therapies for immune-mediated diseases.
References
A Comparative Analysis of BMS-066 and Ropsacitinib for TYK2 Inhibition in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct Tyrosine Kinase 2 (TYK2) inhibitors: BMS-066, a pseudokinase domain stabilizer, and Ropsacitinib (PF-06826647), an ATP-competitive catalytic domain inhibitor. This document synthesizes available preclinical data to highlight their differential mechanisms of action, potency, selectivity, and cellular effects, supported by detailed experimental methodologies and visual pathway representations.
Executive Summary
This compound and Ropsacitinib represent two different strategies for targeting TYK2, a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. This compound acts as an allosteric inhibitor by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to its stabilization and preventing the activation of the adjacent catalytic (JH1) domain. In contrast, Ropsacitinib is an orthosteric inhibitor that directly competes with ATP for binding at the active site of the TYK2 catalytic domain. This fundamental difference in their mechanism of action results in distinct selectivity and potency profiles, which are critical considerations for their therapeutic potential in autoimmune and inflammatory diseases.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the in vitro potency and selectivity of this compound and Ropsacitinib based on available experimental data.
Table 1: Inhibitory Potency (IC50) of this compound and Ropsacitinib in Biochemical and Cellular Assays
| Compound | Target/Assay | IC50 (nM) | Notes |
| This compound | IKKβ | 9 | Also a primary target of this compound. |
| TYK2 (pseudokinase domain probe displacement) | 72 | Measures direct binding to the JH2 domain.[1][2] | |
| IL-23-Stimulated Reporter Assay | 1020 | Cellular assay reflecting inhibition of the TYK2 pathway.[1][2] | |
| LPS-Stimulated TNFα Release in PBMCs | ~200 | Cellular assay indicating anti-inflammatory activity.[1] | |
| Ropsacitinib (PF-06826647) | TYK2 (catalytic domain) | 17 | Direct inhibition of the JH1 domain's kinase activity. |
| JAK1 (catalytic domain) | 383 | Indicates selectivity over other JAK family members. | |
| JAK2 (catalytic domain) | 74 | Shows some off-target activity against JAK2. |
Table 2: Selectivity Profile
| Compound | Primary TYK2 Target Domain | Other Notable Targets | Selectivity Notes |
| This compound | Pseudokinase (JH2) | IKKβ | Highly selective for the TYK2 pseudokinase domain over other kinases. Does not inhibit TYK2-independent signaling pathways like those for IL-2 (JAK1/JAK3) and thrombopoietin (JAK2).[3] |
| Ropsacitinib (PF-06826647) | Catalytic (JH1) | JAK2 | As an orthosteric inhibitor, it shows some cross-reactivity with the highly conserved ATP-binding site of other JAK family members, particularly JAK2.[4][5][6] |
Mechanism of Action and Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling cascades of several cytokines implicated in autoimmune diseases. Upon cytokine binding to its receptor, TYK2 and another associated JAK are brought into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes.
This compound and Ropsacitinib interrupt this pathway at the level of TYK2, but through different mechanisms, as illustrated in the following diagrams.
Caption: Generalized TYK2 signaling pathway.
Caption: Differential binding sites of this compound and Ropsacitinib on TYK2.
Experimental Protocols
Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the compounds on the kinase activity of TYK2 and other JAK family members.
Methodology for Ropsacitinib (ATP-competitive assay): The biochemical kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Z'-LYTE™ kinase assay.
-
Serially diluted test compounds (e.g., Ropsacitinib) in DMSO are added to a 384-well plate.
-
A kinase reaction mixture containing the purified kinase (e.g., TYK2, JAK1, JAK2), a peptide substrate, and ATP is added to initiate the reaction.
-
The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
-
A development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
After another incubation period, the TR-FRET signal is measured. The ratio of emission at two different wavelengths is used to calculate the extent of substrate phosphorylation.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Methodology for this compound (Pseudokinase Domain Probe Displacement Assay): This assay measures the ability of a compound to displace a fluorescently labeled probe from the TYK2 pseudokinase (JH2) domain.
-
A fluorescent probe with known affinity for the TYK2 JH2 domain is incubated with the purified JH2 domain protein.
-
Serially diluted test compounds (e.g., this compound) are added to the mixture.
-
The binding of the compound to the JH2 domain displaces the fluorescent probe, leading to a change in the fluorescence signal (e.g., fluorescence polarization or TR-FRET).
-
The change in fluorescence is measured, and the IC50 value is calculated, representing the concentration of the compound required to displace 50% of the bound probe.
Cellular Functional Assays
Objective: To assess the inhibitory effect of the compounds on TYK2-mediated signaling pathways in a cellular context.
IL-23-Stimulated STAT3 Phosphorylation/Reporter Assay:
-
A cell line expressing the IL-23 receptor and a STAT3-responsive reporter gene (e.g., luciferase) is used.
-
Cells are pre-incubated with various concentrations of the test compound (this compound or Ropsacitinib).
-
The cells are then stimulated with recombinant human IL-23 to activate the TYK2/STAT3 signaling pathway.
-
After a defined incubation period, the level of STAT3 phosphorylation can be measured by Western blot or flow cytometry using a phospho-STAT3 specific antibody.
-
Alternatively, for a reporter assay, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
IC50 values are determined by plotting the percentage of inhibition of STAT3 phosphorylation or reporter activity against the compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted therapy for psoriasis: A focus on tyrosine kinase 2 inhibitors [psoriasis-hub.com]
Bms-066: A Comparative Guide to its Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Bms-066, an inhibitor of IKKβ and Tyk2 pseudokinase. The following sections detail its inhibitory activity against its primary targets and other kinases, the signaling pathways involved, and the experimental methodologies used for these assessments.
Quantitative Kinase Inhibition Profile of this compound
This compound has been identified as a potent inhibitor of IKKβ and the pseudokinase domain of Tyk2.[1] Its selectivity has been evaluated against a broad panel of kinases, demonstrating a high degree of specificity for its primary targets.
The table below summarizes the known inhibitory concentrations (IC50) of this compound against its primary targets. While it is known that this compound was tested against a panel of 155 kinases and showed greater than 75% inhibition against six of them at a concentration of 10 µM, the specific IC50 values for these off-target kinases are not publicly available.[1] Among these, Breast tumor kinase (Brk) was identified as the next most potently inhibited kinase.[1]
| Kinase Target | IC50 (nM) | Selectivity Notes |
| IKKβ | 9 | Primary Target. Over 500-fold more selective for IKKβ than the closely related IKKα.[1] |
| Tyk2 (pseudokinase domain) | 72 | Primary Target.[1] |
| Brk | > 270 | Indicated to be the most potently inhibited off-target kinase, with this compound being over 30-fold selective for IKKβ over Brk.[1] The precise IC50 value is not specified in available literature. |
| Other Kinases | - | Six out of 155 tested kinases showed >75% inhibition at 10 µM. Specific IC50 values are not publicly available.[1] |
Signaling Pathways
To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its primary targets, IKKβ and Tyk2.
Experimental Protocols
The following sections describe the general methodologies employed to determine the kinase inhibition profile of compounds like this compound.
In Vitro Kinase Inhibition Assay (IKKβ)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of IKKβ. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human IKKβ enzyme
-
Kinase substrate (e.g., a peptide containing the IκBα phosphorylation site)
-
ATP
-
Kinase assay buffer
-
This compound (or other test compounds)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, the IKKβ enzyme, the specific substrate, and the test compound at various concentrations are combined in the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The luminescent detection reagent is added to the wells. This reagent quenches the kinase reaction and contains enzymes that convert the ADP generated from the kinase reaction into a luminescent signal.
-
Data Acquisition: The luminescence is measured using a microplate reader. The signal intensity is inversely proportional to the activity of the kinase.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Tyk2 Pseudokinase Domain Binding Assay
As this compound targets the pseudokinase domain of Tyk2, a binding assay is more appropriate than a traditional kinase activity assay. A fluorescence polarization (FP) assay is a common method for this purpose.
Materials:
-
Recombinant human Tyk2 pseudokinase domain
-
A fluorescently labeled probe that binds to the Tyk2 pseudokinase domain
-
Binding assay buffer
-
This compound (or other test compounds)
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared.
-
Reaction Setup: In a multi-well plate, the Tyk2 pseudokinase domain, the fluorescent probe, and the test compound at various concentrations are combined in the binding assay buffer.
-
Incubation: The mixture is incubated at room temperature to allow the binding equilibrium to be reached.
-
Data Acquisition: The fluorescence polarization of each well is measured using a microplate reader. When the fluorescent probe is bound to the larger Tyk2 protein, it tumbles slower in solution, resulting in a high FP value. When a test compound displaces the probe, the smaller, free probe tumbles faster, leading to a low FP value.
-
Data Analysis: The IC50 value is determined by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration. This value represents the concentration of the compound required to displace 50% of the fluorescent probe from the Tyk2 pseudokinase domain.
Kinome-wide Selectivity Profiling
To assess the broader selectivity of a compound, it is typically screened against a large panel of kinases.
Procedure:
-
Primary Screen: this compound is initially tested at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., 155 kinases). The percentage of inhibition for each kinase is determined.
-
Hit Identification: Kinases that show significant inhibition (e.g., >75%) in the primary screen are identified as potential off-targets.
-
IC50 Determination: For the identified "hits," dose-response experiments are performed as described in the In Vitro Kinase Inhibition Assay protocol to determine the precise IC50 values. This allows for a quantitative comparison of the compound's potency against its primary target versus its off-targets.
References
BMS-066: A Dual Inhibitor of IKKβ and Tyk2 Pseudokinase in Inflammatory and Autoimmune Disease Models
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparative analysis of BMS-066, a novel small molecule inhibitor, across various preclinical disease models. This compound distinguishes itself through a dual mechanism of action, targeting both I-kappa-B kinase beta (IKKβ) and the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). This unique profile suggests its potential as a therapeutic agent in a range of inflammatory and autoimmune disorders. This document summarizes key experimental data, outlines relevant protocols, and visualizes the underlying molecular pathways to facilitate an objective assessment of its performance.
Executive Summary
This compound has demonstrated potent inhibitory activity against IKKβ, a key kinase in the NF-κB signaling pathway, which is a central regulator of inflammation. Additionally, it allosterically inhibits Tyk2 by stabilizing its pseudokinase domain, thereby blocking downstream signaling of key cytokines such as IL-23 and Type I interferons. Preclinical studies in rodent models of inflammatory bowel disease (IBD) and arthritis have shown that oral administration of this compound leads to significant amelioration of disease symptoms, including reduced inflammation and protection against tissue damage. While direct head-to-head comparative studies with other specific inhibitors are not publicly available, the data presented herein provides a robust foundation for evaluating its potential therapeutic utility.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity and selectivity of this compound.
| Target | Assay Type | IC50 | Selectivity | Reference |
| IKKβ | In vitro kinase assay | 9 nM | >500-fold vs. IKKα | [1] |
| Kinase panel (155 kinases) | - | >400-fold vs. >95% of kinases tested | [1] | |
| Brk kinase | - | >30-fold vs. Brk | [1] | |
| Tyk2 | Pseudokinase domain probe displacement | 72 nM | - | [1] |
| IL-23-stimulated reporter assay | 1020 nM | - | [1] | |
| Cellular Activity | LPS-stimulated cytokine production (human PBMCs) | ~200 nM | - | [1] |
| LPS-stimulated IκBα phosphorylation | ~200 nM | - | [1] |
In Vivo Efficacy in Disease Models
The tables below present the efficacy of this compound in preclinical models of inflammatory bowel disease and adjuvant-induced arthritis.
Table 2.1: Efficacy of this compound in a Mouse Model of Inflammatory Bowel Disease
| Model | Treatment | Key Findings | Reference |
| Mouse Model of IBD | Oral administration of this compound (compound 4m) | Demonstrated efficacy | [2] |
Table 2.2: Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis
| Model | Treatment | Dosage | Key Findings | Reference |
| Rat Adjuvant-Induced Arthritis | Once daily oral doses | 5 mg/kg | Significant reduction in paw swelling; Clear reduction of inflammation; More focal and less severe bone resorption | [1] |
| 10 mg/kg | Nearly complete suppression of paw swelling; Normal or minimal changes in inflammation and bone resorption; Dose-dependent protection against bone pitting | [1] |
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats (General Protocol)
This protocol is a generalized representation of the methodology used in studies evaluating anti-inflammatory agents in the AIA model.
-
Induction of Arthritis: Lewis rats are typically used. Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, into the footpad or base of the tail of the right hind paw.
-
Treatment: Oral administration of this compound or vehicle control is initiated at the time of adjuvant injection (day 1) and continues daily for the duration of the study.
-
Assessment of Arthritis:
-
Paw Swelling: The volume of both the injected and contralateral paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of edema is calculated.
-
Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
-
Micro-computed Tomography (µCT): Hind limbs can be analyzed by µCT to provide a quantitative assessment of bone resorption and structural changes.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (General Protocol)
This protocol outlines a common method for inducing colitis in mice to test the efficacy of therapeutic agents.
-
Induction of Colitis: C57BL/6 or BALB/c mice are often used. Acute colitis is induced by administering DSS (typically 2-5% w/v) in the drinking water for a period of 5-7 days.
-
Treatment: this compound or a vehicle control is administered orally once or twice daily, starting either before or concurrently with DSS administration.
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.
-
Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured from the cecum to the anus. A shorter colon length is indicative of more severe inflammation.
-
Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, and sectioned. Hematoxylin and eosin staining is used to evaluate the severity of inflammation, crypt damage, and cellular infiltration.
-
Myeloperoxidase (MPO) Activity: Colon tissue samples can be assayed for MPO activity, which is an indicator of neutrophil infiltration and inflammation.
-
Mandatory Visualization
Signaling Pathways
References
Reproducibility of Bms-066 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Bms-066, a potent inhibitor of IκB kinase β (IKKβ) and a stabilizer of the Tyk2 pseudokinase domain. The objective is to offer a clear and structured overview of its reported performance, alongside data for alternative compounds, to aid in the evaluation of its reproducibility and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.
Comparative Quantitative Data
The following tables summarize the reported in vitro potency and cellular activity of this compound and a key comparator, Deucravacitinib, a selective TYK2 inhibitor. It is important to note that these values are compiled from different sources and were not determined in head-to-head comparative studies.
Table 1: In Vitro Potency of this compound and Comparator
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Source(s) |
| This compound | IKKβ | Kinase Assay | 9 | >500-fold vs. IKKα | [1][2] |
| Tyk2 | Pseudokinase Domain Probe Displacement | 72 | - | [1] | |
| Deucravacitinib | TYK2 | Probe Displacement Assay | 0.2 | >100-fold vs. JAK1/3, >2000-fold vs. JAK2 (cellular assays) | [3] |
| JAK1 | Kinase Binding Assay | >10,000 | - | [3] | |
| JAK2 | Kinase Binding Assay | >10,000 | - | [3] | |
| JAK3 | Kinase Binding Assay | >10,000 | - | [3] |
Table 2: Cellular Activity of this compound and Comparator
| Compound | Cell Type | Assay | Endpoint | IC50 (nM) | Source(s) |
| This compound | Human PBMCs | LPS-stimulated | TNFα release | ~150-200 | [1] |
| Human PBMCs | LPS-stimulated | IκBα phosphorylation | ~200 | [1] | |
| T-cells | IL-23-stimulated | Reporter Assay | 1020 | [1] | |
| Deucravacitinib | Cellular Assays | IL-12, IL-23, IFN-α signaling | - | 2-19 | [3] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: IKKβ/NF-κB Signaling Pathway Inhibition by this compound.
Caption: Tyk2/STAT Signaling Pathway Modulation by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard published methods and may not represent the exact procedures used in the original studies for this compound due to the lack of access to the full-text primary literature.
IKKβ Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IKKβ enzyme.
-
Reagents: Recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, add the IKKβ enzyme, the test compound dilutions, and the IKKtide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Tyk2 Pseudokinase Domain Binding Assay
This assay determines the binding affinity of a compound to the Tyk2 pseudokinase (JH2) domain.
-
Reagents: Recombinant human Tyk2 JH2 domain, a fluorescently labeled probe known to bind to the JH2 domain, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the Tyk2 JH2 domain, the fluorescent probe, and the test compound dilutions.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon probe displacement.
-
The IC50 value is determined by the concentration of the compound that causes a 50% reduction in the fluorescent signal, indicating displacement of the probe.
-
LPS-induced TNFα Release from Human PBMCs
This cellular assay assesses the anti-inflammatory activity of a compound.
-
Procedure:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the IC50 value based on the dose-dependent inhibition of TNFα release.
-
Mouse Model of Inflammatory Bowel Disease (IBD)
This in vivo model evaluates the efficacy of a compound in a disease-relevant context. A common model is dextran sulfate sodium (DSS)-induced colitis.
-
Animal Model: 8-12 week old C57BL/6 mice.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Administer this compound orally at various doses daily, starting from the induction of colitis. A vehicle control group should be included.
-
Efficacy Readouts:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measure the length of the colon at the end of the study, as inflammation leads to colon shortening.
-
Histology: Collect colon tissue for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.
-
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a compound like this compound.
Caption: General Preclinical Workflow for an IKKβ/Tyk2 Inhibitor.
References
- 1. A systematic review of the efficacy of TYK2 inhibitors in patients with dermatological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published Bms-066 Data: A Comparative Guide
This guide provides an objective comparison of Bms-066, a potent and selective inhibitor of IκB kinase 2 (IKK2 or IKKβ) with additional activity against the pseudokinase domain of Tyrosine Kinase 2 (Tyk2). The information is compiled from publicly available data for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by targeting two key signaling pathways involved in inflammation and immune responses: the IKKβ/NF-κB pathway and the Tyk2/STAT pathway.
IKKβ/NF-κB Signaling Pathway:
The canonical NF-κB signaling pathway is a central regulator of inflammatory responses. Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1, the IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of various pro-inflammatory genes. This compound directly inhibits the kinase activity of IKKβ, thereby preventing the degradation of IκBα and blocking the downstream activation of NF-κB.
Tyk2/STAT Signaling Pathway:
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1] Cytokine binding to their receptors leads to the activation of receptor-associated JAKs, including Tyk2. These activated kinases then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[2] this compound inhibits the pseudokinase domain of Tyk2, which is thought to regulate the activity of the kinase domain, thereby interfering with the downstream signaling cascade.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| IKKβ (IKK2) | Kinase Assay | 9 | [5] |
| Tyk2 | Pseudokinase Domain Probe Displacement | 72 | [4] |
| IL-23 stimulated reporter assay | Cellular Assay | 1020 | [4] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dosing Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Mouse | Oral | 43 | 33 | 2.9 | 1.3 | [5] |
| Rat | Oral | 25 | 25 | 3.5 | 2.3 | [5] |
Experimental Protocols
In Vivo Mouse Model of Inflammatory Bowel Disease (IBD):
The efficacy of this compound was evaluated in a mouse model of IBD. While the specific protocol for the this compound study is detailed in the primary publication, a general and widely used method for inducing colitis in mice is the dextran sodium sulfate (DSS) model.[6][7]
Experimental Workflow for DSS-Induced Colitis Model:
Key Steps in the DSS-Induced Colitis Protocol: [7]
-
Animal Model: C57BL/6 mice are commonly used as they are susceptible to DSS-induced colitis.
-
Induction of Colitis: Mice are provided with drinking water containing 2-5% (w/v) DSS for a period of 5 to 7 days. Control animals receive regular drinking water.
-
Treatment: this compound is administered orally, typically by gavage, at specified doses. A vehicle control group is also included.
-
Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is often calculated based on these parameters.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The length and weight of the colon are measured.
-
Histological Analysis: A portion of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are then scored for the severity of inflammation, crypt damage, and ulceration.
-
Biochemical Analysis: Colon tissue can be homogenized to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA or qPCR.
Comparison with Alternatives
A direct comparison with specific alternative compounds requires access to head-to-head study data which is not publicly available. However, this compound can be conceptually compared to other IKKβ or JAK/Tyk2 inhibitors based on their selectivity and mechanism of action. The dual inhibition of both IKKβ and Tyk2 by this compound suggests a broader anti-inflammatory profile compared to agents that target only one of these pathways. Further research and clinical trials would be necessary to validate the therapeutic potential of this dual-targeting approach.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of inducing inflammatory bowel disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bms-066
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bms-066. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Compound Identification:
-
Name: this compound
-
Synonyms: BMS 066, BMS066
-
Mechanism of Action: this compound is a potent inhibitor of IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) and Tyk2 (Tyrosine Kinase 2) pseudokinase.[1]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is crucial. This involves a combination of engineering controls and personal protective equipment to minimize exposure. The following table summarizes the required PPE and safety measures.
| Control | Requirement | Purpose |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] | To minimize inhalation of dust or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from splashes or dust. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] | To prevent skin contact. |
| Body Protection | Laboratory coat or impervious clothing.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of airborne particles. |
Handling and Storage Procedures
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Procedure | Guideline | Rationale |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4] | To prevent accidental exposure and contamination. |
| Storage (Powder) | Store in a dry, dark place at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Keep container tightly closed.[2] | To ensure chemical stability and prevent degradation. |
| Storage (In Solvent) | Store at -80°C. Use within 6 months. Avoid repeated freeze-thaw cycles.[1] | To maintain the stability of the compound in solution. |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is required.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear full personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | All contaminated materials (e.g., gloves, lab coats, absorbent materials) should be placed in a sealed, labeled container and disposed of as hazardous waste.[3] |
Visualized Experimental Workflow and Signaling Pathway
To further clarify the operational procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: this compound inhibits the IKKβ and Tyk2 kinases, blocking inflammatory signaling pathways.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
